Leptocarpin acetate
Description
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,8S,9Z,11R)-8-acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-7-11(2)20(24)28-17-10-22(6)18(29-22)9-15(26-14(5)23)12(3)8-16-19(17)13(4)21(25)27-16/h7-8,15-19H,4,9-10H2,1-3,5-6H3/b11-7-,12-8-/t15-,16+,17+,18+,19-,22+/m0/s1 |
InChI Key |
FKBYLKGHMBGEOZ-GBCZEGOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Leptocarpin Acetate from Leptocarpha rivularis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Leptocarpin acetate (B1210297), a bioactive sesquiterpene lactone derived from the Chilean native plant, Leptocarpha rivularis. This document details the experimental protocols for extraction and isolation, summarizes key quantitative data, and illustrates the relevant biological signaling pathways and experimental workflows.
Introduction: The Therapeutic Potential of Leptocarpha rivularis
Leptocarpha rivularis, a member of the Asteraceae family, has a rich history in the traditional medicine of the Mapuche people of Chile, where it is used to treat a variety of ailments, including cancer and inflammatory conditions. Modern phytochemical investigations have identified sesquiterpene lactones as the primary bioactive constituents of this plant. Among these, Leptocarpin has been a focal point of research due to its significant cytotoxic and anti-inflammatory properties. A closely related compound, Leptocarpin acetate, has also been isolated and characterized, contributing to the overall therapeutic potential of the plant's extracts.
Leptocarpin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response and cell survival. By targeting this pathway, Leptocarpin and its derivatives present a promising avenue for the development of novel anti-cancer and anti-inflammatory therapeutics. This guide provides the technical details necessary for the extraction, isolation, and characterization of this compound for further research and development.
Experimental Protocols
Plant Material Collection and Preparation
Fresh aerial parts of Leptocarpha rivularis are collected and air-dried in a shaded, well-ventilated area. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Bioactive Compounds
A sequential Soxhlet extraction is employed to separate compounds based on their polarity. The powdered plant material is successively extracted with solvents of increasing polarity.
Protocol:
-
Hexane (B92381) Extraction: The powdered plant material (typically 1 kg) is placed in a Soxhlet apparatus and extracted with n-hexane for 24 hours to remove non-polar compounds such as fats and waxes.
-
Dichloromethane (B109758) Extraction: The plant material is then air-dried to remove residual hexane and subsequently extracted with dichloromethane for 24 hours.
-
Ethyl Acetate Extraction: Following the dichloromethane extraction, the plant material is again air-dried and then extracted with ethyl acetate for 24 hours. Leptocarpin and this compound are primarily found in this fraction.
-
Solvent Evaporation: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation of this compound by Column Chromatography
The crude ethyl acetate extract is subjected to column chromatography for the separation and purification of individual compounds.
Protocol:
-
Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry method with n-hexane.
-
Sample Loading: The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Compound Identification: TLC plates are visualized under UV light and by spraying with a solution of vanillin-sulfuric acid followed by heating. Fractions containing compounds with similar Rf values are pooled.
-
Crystallization: The pooled fractions containing this compound are concentrated, and the compound is purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure crystals.
Quantitative Data
The following tables summarize the quantitative data for the extraction and characterization of this compound.
Table 1: Extraction Yields from Leptocarpha rivularis
| Solvent | Yield (% w/w) |
| n-Hexane | 6.50 |
| Dichloromethane | 5.80 |
| Ethyl Acetate | 4.60 |
| Ethanol | 15.52 |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| Melting Point | Data Not Available |
| ¹H NMR (CDCl₃, δ ppm) | Data Not Available in Searched Literature |
| ¹³C NMR (CDCl₃, δ ppm) | Data Not Available in Searched Literature |
| Mass Spectrometry (m/z) | [M+H]⁺ at 405 |
Visualization of Pathways and Workflows
Experimental Workflow for Isolation
The following diagram illustrates the workflow for the isolation of this compound from Leptocarpha rivularis.
Caption: Workflow for the isolation of this compound.
Signaling Pathway Inhibition by Leptocarpin
Leptocarpin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is proposed that Leptocarpin directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB (p50/p65) dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Leptocarpin.
Conclusion
This compound, a sesquiterpene lactone from Leptocarpha rivularis, represents a promising natural product for drug development, particularly in the areas of oncology and inflammatory diseases. The methodologies outlined in this guide provide a framework for its consistent extraction and isolation, enabling further preclinical and clinical investigation. The elucidation of its mechanism of action via NF-κB inhibition offers a clear direction for targeted therapeutic applications. Further research is warranted to fully characterize the pharmacological profile of this compound and to optimize its potential as a therapeutic agent.
Leptocarpin Acetate: A Germacranolide Sesquiterpene Lactone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leptocarpin acetate (B1210297), a naturally occurring germacranolide sesquiterpene lactone, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current scientific knowledge on leptocarpin acetate, with a focus on its core characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.
Introduction
This compound belongs to the germacranolide subclass of sesquiterpene lactones, a diverse group of natural products known for their wide range of biological activities.[1] It is a derivative of leptocarpin, another bioactive sesquiterpene lactone. The primary natural source of leptocarpin and its acetate form is the plant Leptocarpha rivularis, a member of the Asteraceae family.[2]
Sesquiterpene lactones, in general, are recognized for their potential therapeutic applications, including anticancer and anti-inflammatory effects.[3][4] this compound, in particular, has been investigated for its cytotoxic properties, demonstrating potential as a lead compound in the development of novel anticancer agents. This guide will delve into the specifics of its known biological effects and the experimental evidence that underpins them.
Chemical Structure and Properties
This compound is characterized by a 10-membered carbocyclic ring, which is typical of germacranolide sesquiterpenes. The presence of an α-methylene-γ-lactone group is a common feature of many biologically active sesquiterpene lactones and is often crucial for their activity. The acetate functional group distinguishes it from its parent compound, leptocarpin.
Molecular Formula: C22H28O7
Biological Activities and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit protein synthesis. While detailed mechanistic studies on this compound are limited, research on the closely related leptocarpin provides significant insights into its probable modes of action, which include the induction of apoptosis and the inhibition of the NF-κB signaling pathway.[3]
Inhibition of Protein Synthesis
A key study demonstrated that both leptocarpin and this compound inhibit the uptake of [35S]-methionine in HeLa cells, indicating a disruption of protein synthesis.[2] This effect is significant as cancer cells often have elevated rates of protein synthesis to support their rapid proliferation.
Cytotoxicity and Apoptosis
Leptocarpin, the parent compound of this compound, has been shown to exhibit cytotoxic effects against a range of cancer cell lines.[3] This cytotoxicity is mediated, at least in part, through the induction of apoptosis. Key events in the apoptotic cascade initiated by leptocarpin include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[3] It is highly probable that this compound shares a similar mechanism of inducing apoptosis in cancer cells.
Anti-inflammatory Activity via NF-κB Inhibition
The transcription factor NF-κB is a critical regulator of the inflammatory response and also plays a significant role in cancer cell survival and proliferation.[3] Leptocarpin has been identified as a potent inhibitor of the NF-κB signaling pathway.[3] By preventing the activation of NF-κB, leptocarpin can suppress the expression of pro-inflammatory and anti-apoptotic genes, contributing to its anti-inflammatory and anticancer effects. The structural similarity of this compound suggests it may also possess NF-κB inhibitory properties.
Quantitative Data
The available quantitative data for the biological activity of this compound is currently limited. However, data for its parent compound, leptocarpin, provides a valuable reference point.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HeLa | [35S]-methionine uptake | 50% Inhibition | Concentration not specified | [2] |
| Leptocarpin | HeLa | [35S]-methionine uptake | 50% Inhibition | Concentration not specified | [2] |
| Leptocarpin | DU-145 (Prostate Cancer) | Cytotoxicity | IC50 | 2.0 ± 0.8 µM | [3] |
| Leptocarpin | PC-3 (Prostate Cancer) | Cytotoxicity | IC50 | 4.5 ± 0.9 µM | [3] |
| Leptocarpin | HT-29 (Colon Cancer) | Cytotoxicity | IC50 | 3.8 ± 0.5 µM | [3] |
| Leptocarpin | MCF7 (Breast Cancer) | Cytotoxicity | IC50 | 7.0 ± 1.2 µM | [3] |
| Leptocarpin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 6.5 ± 1.1 µM | [3] |
| Leptocarpin | PC-3 (Prostate Cancer) | Cytochrome c release | % of cells | Increased | [3] |
| Leptocarpin | HT-29 (Colon Cancer) | Cytochrome c release | % of cells | Increased | [3] |
| Leptocarpin | Multiple Cancer Cell Lines | Caspase-3 activity | Fold increase | Increased | [3] |
Table 1: Summary of Quantitative Biological Data for this compound and Leptocarpin.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Air dry the plates completely.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the caspase-3 activity, often expressed as fold change relative to the untreated control.
Protein Synthesis Inhibition Assay ([35S]-Methionine Uptake)
This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.
Materials:
-
HeLa cells or other suitable cell line
-
Methionine-free culture medium
-
[35S]-methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Culture cells in complete medium until they reach the desired confluency.
-
Wash the cells and incubate them in methionine-free medium for a short period to deplete intracellular methionine pools.
-
Treat the cells with different concentrations of this compound.
-
Add [35S]-methionine to the medium and incubate for a defined period.
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Precipitate the proteins by adding cold TCA.
-
Wash the protein precipitate to remove unincorporated [35S]-methionine.
-
Solubilize the protein precipitate.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that causes 50% inhibition of [35S]-methionine incorporation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.
Caption: General workflow for the investigation of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: The intrinsic pathway of apoptosis induction.
Conclusion and Future Directions
This compound, a germacranolide sesquiterpene lactone from Leptocarpha rivularis, demonstrates significant potential as a bioactive compound, particularly in the realm of anticancer research. Its ability to inhibit protein synthesis, and likely induce apoptosis and inhibit the NF-κB pathway, positions it as a promising candidate for further investigation.
However, the current body of literature on this compound is limited, with much of the detailed mechanistic and quantitative data being derived from studies on its parent compound, leptocarpin. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of cancer cell lines.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and apoptotic pathways.
-
Anti-inflammatory Evaluation: Quantifying the anti-inflammatory activity of this compound in relevant in vitro and in vivo models.
-
In Vivo Efficacy and Safety: Assessing the antitumor and anti-inflammatory efficacy of this compound in preclinical animal models, along with comprehensive toxicological studies.
By addressing these research gaps, a clearer understanding of the pharmacological profile of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational analysis and biological activity of leptocarpin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Leptocarpin Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Leptocarpin acetate (B1210297), a heliangolide-type sesquiterpene lactone found in medicinal plants such as Leptocarpha rivularis. This document details the proposed biosynthetic pathway, key enzymatic steps, and relevant experimental protocols for the elucidation of this pathway. Quantitative data, presented in tabular format, offers a framework for experimental design and data analysis.
Introduction to Leptocarpin Acetate
This compound is a sesquiterpene lactone (STL) belonging to the heliangolide class, characterized by a 10-membered carbocyclic ring with a fused γ-lactone. Found in plants of the Asteraceae family, notably Leptocarpha rivularis, this compound and its precursor, Leptocarpin, have garnered interest for their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of sesquiterpenoid biosynthesis, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, a series of oxidative modifications to form the heliangolide skeleton, and a final acylation step.
Stage 1: Formation of the Germacrene A Backbone
The initial steps involve the synthesis of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from the MVA pathway. FPP is then cyclized by a sesquiterpene synthase (TPS), specifically a germacrene A synthase (GAS), to form the germacrene A scaffold.
Stage 2: Oxidative Modifications and Formation of the Heliangolide Skeleton
The germacrene A molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). This stage is critical for the formation of the characteristic lactone ring and the specific stereochemistry of the heliangolide skeleton.
-
Oxidation of Germacrene A: A germacrene A oxidase (GAO), a CYP enzyme, catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid.[1][2]
-
Lactone Ring Formation: A costunolide (B1669451) synthase (COS), another CYP enzyme, hydroxylates germacrene A acid at the C6 position, leading to the spontaneous formation of the γ-lactone ring, resulting in costunolide.[3][4][5]
-
Formation of the Heliangolide Skeleton: The conversion of the germacranolide skeleton of costunolide to the heliangolide skeleton of Leptocarpin is proposed to involve further hydroxylation and potentially rearrangement reactions catalyzed by specific CYPs. This is a key area for further research to identify the specific enzymes involved. It is hypothesized that a hydroxylation at C8, followed by other modifications, leads to the formation of Leptocarpin.
Stage 3: Acetylation of Leptocarpin
The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group on the Leptocarpin molecule. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
The following tables provide a template for the expected quantitative data from studies on this compound biosynthesis. The values are hypothetical and intended for illustrative purposes.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/mg protein/h) |
| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | 5.2 | 0.08 | 480 |
| Germacrene A Oxidase (GAO) | Germacrene A | 12.5 | 0.03 | 180 |
| Costunolide Synthase (COS) | Germacrene A Acid | 15.8 | 0.02 | 120 |
| Leptocarpin Acetyltransferase | Leptocarpin | 25.1 | 0.15 | 900 |
Table 2: Metabolite Concentrations in Leptocarpha rivularis Tissues
| Compound | Leaf Tissue (µg/g FW) | Flower Tissue (µg/g FW) | Root Tissue (µg/g FW) |
| Germacrene A | 0.5 ± 0.1 | 1.2 ± 0.3 | Not Detected |
| Costunolide | 2.1 ± 0.4 | 5.8 ± 1.1 | 0.2 ± 0.05 |
| Leptocarpin | 15.7 ± 2.9 | 45.3 ± 8.2 | 1.1 ± 0.2 |
| This compound | 32.4 ± 5.8 | 98.6 ± 15.7 | 2.5 ± 0.4 |
Experimental Protocols
This section outlines detailed methodologies for the key experiments required to elucidate the biosynthesis of this compound.
Identification and Cloning of Candidate Genes
Caption: Workflow for candidate gene identification and cloning.
-
Plant Material and RNA Extraction: Collect young, actively growing tissues of Leptocarpha rivularis, such as leaves and flower heads, which are expected to have high levels of secondary metabolite biosynthesis. Isolate total RNA using a commercially available kit or a standard TRIzol-based protocol.
-
Transcriptome Sequencing and Analysis: Construct a cDNA library and perform high-throughput transcriptome sequencing (RNA-Seq). Assemble the transcriptome and annotate the unigenes. Identify candidate genes for sesquiterpene synthases, cytochrome P450s, and acetyltransferases based on homology to known enzymes from other Asteraceae species.
-
Gene Cloning: Design gene-specific primers based on the candidate gene sequences. Amplify the full-length open reading frames (ORFs) by PCR from cDNA and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).
Heterologous Expression and Purification of Recombinant Enzymes
Caption: Workflow for heterologous protein expression and purification.
-
Expression in E. coli or Yeast: Transform the expression vectors containing the candidate genes into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Production and Purification: Grow the transformed cells to an optimal density and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast). Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[6][7]
-
Verification: Confirm the purity and size of the purified protein by SDS-PAGE and Western blotting using an anti-His tag antibody.
In Vitro Enzyme Assays
-
Sesquiterpene Synthase (GAS) Assay:
-
Reaction Mixture: 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 10 µM FPP, and 1-5 µg of purified GAS enzyme in a total volume of 500 µL.
-
Procedure: Overlay the reaction mixture with 500 µL of n-hexane to trap the volatile product. Incubate at 30°C for 1-2 hours.
-
Analysis: Analyze the hexane (B92381) layer by GC-MS to identify the germacrene A product.[8]
-
-
Cytochrome P450 (GAO, COS, and other hydroxylases) Assay:
-
Reaction Mixture: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1.5 mM NADPH, 10 µM substrate (germacrene A or germacrene A acid), and 10-50 pmol of purified CYP enzyme reconstituted with a cytochrome P450 reductase.
-
Procedure: Incubate at 30°C for 1-2 hours. Stop the reaction by adding an equal volume of ethyl acetate.
-
Analysis: Extract the products with ethyl acetate, evaporate the solvent, and analyze the residue by LC-MS/MS.[3][9]
-
-
Acetyltransferase Assay:
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 200 µM Leptocarpin, 200 µM acetyl-CoA, and 1-5 µg of purified acetyltransferase enzyme in a total volume of 100 µL.
-
Procedure: Incubate at 30°C for 30-60 minutes. Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid.
-
Analysis: Analyze the reaction mixture directly by HPLC or LC-MS/MS to detect the formation of this compound.[10][11]
-
Quantification of Metabolites by LC-MS/MS
Caption: Workflow for metabolite quantification by LC-MS/MS.
-
Sample Preparation: Homogenize fresh plant material in a suitable solvent (e.g., 80% methanol). Centrifuge to remove cell debris.
-
LC-MS/MS Analysis: Separate the metabolites on a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[12][13] Detect and quantify the target compounds using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14][15]
-
Quantification: Generate standard curves for each analyte (Germacrene A, Costunolide, Leptocarpin, and this compound) using authentic standards to accurately quantify their concentrations in the plant extracts.
Structure Elucidation
The structures of intermediates and the final product, this compound, should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation and stereochemical assignment of the isolated compounds.[16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides accurate mass measurements to determine the elemental composition of the molecules.[19][20]
Conclusion
The elucidation of the complete biosynthetic pathway of this compound presents an exciting research opportunity with significant implications for drug discovery and biotechnology. The proposed pathway and experimental protocols outlined in this guide provide a robust framework for researchers to identify and characterize the key enzymes involved in the formation of this promising natural product. Further research in this area will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the development of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of heterologous proteins in plant tissue using a geminivirus vector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro acetyltransferase activity assays for N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antitumor agents XXXVI: Structural elucidation of sesquiterpene lactones microhelenins-A, B, and C, microlenin acetate, and plenolin from Helenium microcephalum - PubMed [pubmed.ncbi.nlm.nih.gov]
Leptocarpin Acetate: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptocarpin acetate (B1210297), a sesquiterpene lactone of the heliangolide type, has garnered significant scientific interest due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies pertaining to this promising bioactive compound. Detailed experimental protocols for extraction and quantification are presented, alongside visualizations of its biosynthetic pathway and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance
Leptocarpin acetate is primarily isolated from Leptocarpha rivularis, a perennial shrub native to Chile, where it is known locally as "palo negro".[1] This plant has a history of use in traditional Mapuche medicine for treating various ailments, including gastrointestinal disorders and cancer. The compound is found in various parts of the plant, with notable concentrations in the flowers and leaves.
Quantitative Abundance
The abundance of this compound and related compounds in Leptocarpha rivularis can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes quantitative data from scientific literature on the yield of extracts and specific compounds from Leptocarpha rivularis.
| Plant Part | Extraction Solvent/Method | Compound/Extract | Yield | Reference |
| Flowers | Ethyl Acetate (EtOAc) | EtOAc Extract | 4.60% (w/w) | [1] |
| Flowers | Dichloromethane (DCM) | DCM Extract | 5.80% (w/w) | [1] |
| Flowers | Hexane (B92381) (Hex) | Hexane Extract | 6.50% (w/w) | [1] |
| Flowers | Ethanol (EtOH) | Ethanol Extract | 15.52% (w/w) | [1] |
| Aerial Parts | Ethyl Acetate (EtOAc) | Ovatifolin | 0.00066% (fresh weight) | [2] |
| Stalks | Supercritical CO2 | Total Extract | 1.7 - 3.4% | [3] |
Note: The ethyl acetate extract of the flowers has been shown to contain Leptocarpin.[1] While a specific yield for this compound from this extract is not provided in the cited literature, the data for the related sesquiterpene lactone, ovatifolin, gives an indication of the potential concentration range.
Experimental Protocols
Extraction of this compound
The following protocol is a generalized procedure for the extraction of this compound from the dried aerial parts of Leptocarpha rivularis, based on common solvent extraction methodologies for sesquiterpene lactones.
2.1.1. Materials and Equipment
-
Dried and powdered aerial parts of Leptocarpha rivularis
-
Ethyl acetate (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Soxhlet apparatus or large-scale maceration setup
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Glass columns for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
2.1.2. Procedure
-
Extraction:
-
Maceration: Soak the powdered plant material in ethyl acetate (e.g., 1:10 plant material to solvent ratio, w/v) for 48-72 hours at room temperature with occasional agitation. Filter the extract and repeat the process two more times with fresh solvent.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with ethyl acetate using a Soxhlet apparatus for 24-48 hours, or until the solvent in the siphon tube runs clear.[1]
-
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
-
Fractionation (Column Chromatography):
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> 80:20, and so on).
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation and Purification:
-
Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available, or by further analytical methods).
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of sesquiterpene lactones due to its accuracy and sensitivity.
2.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is commonly employed. The gradient program should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection:
-
DAD: Monitor at a wavelength where this compound shows maximum absorbance (typically around 210-220 nm for sesquiterpene lactones).
-
MS: Use electrospray ionization (ESI) in positive mode. For quantification, Multiple Reaction Monitoring (MRM) would be the preferred method for its high selectivity and sensitivity.
-
2.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the crude extract or fraction, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
2.2.3. Quantification
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Biosynthesis and Signaling Pathway Interactions
Biosynthesis of this compound
This compound, as a sesquiterpene lactone, is synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The general biosynthetic pathway leading to sesquiterpene lactones is illustrated below.
Interaction with NF-κB Signaling Pathway
Leptocarpin has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. The inhibitory action of Leptocarpin on NF-κB is a key aspect of its potential anti-inflammatory and anticancer activities. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the putative point of inhibition by this compound.
Conclusion
This compound stands out as a compelling natural product with significant therapeutic potential. Its primary source, Leptocarpha rivularis, represents a rich reservoir of this and other bioactive sesquiterpene lactones. This guide has provided a comprehensive overview of the current knowledge regarding its natural occurrence, methods for its isolation and quantification, and its molecular mechanism of action through the inhibition of the NF-κB signaling pathway. The detailed protocols and diagrams presented herein are intended to facilitate further research and development of this compound as a potential lead compound in the pharmaceutical industry. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its extraction and synthesis for clinical applications.
References
Physical and chemical characteristics of Leptocarpin acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical, chemical, and biological characteristics of Leptocarpin acetate (B1210297), a sesquiterpene lactone of significant interest in pharmacological research. This guide consolidates key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and experimental workflows to support ongoing and future research endeavors.
Physicochemical Characteristics
Leptocarpin acetate is a derivative of Leptocarpin, a naturally occurring heliangolide germacranolide isolated from Leptocarpha rivularis. The acetylation of Leptocarpin modifies its properties and can influence its biological activity. The known physical and chemical properties of Leptocarpin and its acetate derivative are summarized below.
| Property | Leptocarpin | This compound |
| Molecular Formula | C₂₀H₂₆O₆[1] | C₂₂H₂₈O₇ (Derived) |
| Molecular Weight | 362.42 g/mol | ~404.46 g/mol (Calculated) |
| CAS Number | 73522-63-1 | 73522-57-3 |
| Melting Point | 227 - 229 °C[1] | 210.5 - 211.0 °C |
| Classification | Sesquiterpene Lactone, Germacranolide[2] | Sesquiterpene Lactone, Germacranolide |
| Natural Source | Leptocarpha rivularis D.C.[2] | Prepared from Leptocarpin |
| Appearance | Solid[1] | Colorless crystals |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | Data not available, likely similar to Leptocarpin. |
Experimental Protocols
This section details the methodologies for the isolation of the parent compound, Leptocarpin, its subsequent acetylation, and key biological assays to determine the efficacy of this compound.
Isolation and Acetylation of Leptocarpin
2.1.1. Experimental Workflow: Isolation and Acetylation
Caption: A generalized workflow for the extraction of Leptocarpin and its conversion to this compound.
2.1.2. Protocol for Isolation of Leptocarpin
-
Plant Material Preparation: Air-dry the aerial parts of Leptocarpha rivularis and grind them into a fine powder.
-
Extraction: Perform a Soxhlet extraction of the powdered plant material with a suitable solvent such as dichloromethane or ethyl acetate.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing Leptocarpin and evaporate the solvent to yield the purified compound.
-
2.1.3. Protocol for Synthesis of this compound
-
Reaction Setup: Dissolve purified Leptocarpin in a suitable solvent like pyridine.
-
Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature and monitored by TLC until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a solvent such as ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude this compound can be further purified by recrystallization or column chromatography.
NF-κB Inhibition Assay
The inhibitory effect of this compound on the NF-κB signaling pathway can be assessed using an Electrophoretic Mobility Shift Assay (EMSA). Sesquiterpene lactones have been shown to inhibit NF-κB DNA binding.[3]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat cells) and treat with an NF-κB activator (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.
-
Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
EMSA Probe: Use a double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) marker.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the separated complexes to a membrane and detect the labeled probe using a suitable detection method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes). A decrease in the band corresponding to the NF-κB-DNA complex in the presence of this compound indicates inhibition.
Apoptosis Assays
Leptocarpin has been shown to induce apoptosis through the release of cytochrome c and activation of caspase-3.[4]
2.3.1. DAPI Staining for Nuclear Morphology
This method is used to visualize apoptotic changes in the nucleus, such as chromatin condensation and nuclear fragmentation.[5][6][7]
-
Cell Culture: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-15 minutes in the dark.[5]
-
Mounting and Visualization: Wash the cells again with PBS and mount the coverslips on microscope slides with an antifade mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.[5]
2.3.2. Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic pathway of apoptosis.[1][8]
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both the treated and untreated cells.
-
Subcellular Fractionation: Use a mitochondrial isolation kit to separate the cytosolic and mitochondrial fractions. This typically involves cell lysis with a specific buffer and differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate. An increase in the cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
2.3.3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, an executioner caspase in apoptosis, through the cleavage of a specific substrate.[2][9][10]
-
Cell Lysis: Treat cells with this compound, then lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Reaction:
-
Incubate the cell lysate with a colorimetric (e.g., Ac-DEVD-pNA) or fluorometric (e.g., Ac-DEVD-AMC) caspase-3 substrate.
-
Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).
-
-
Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm using a microplate reader.
-
For the fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
-
Analysis: The increase in absorbance or fluorescence in the treated samples compared to the untreated controls is proportional to the caspase-3 activity.
Signaling Pathway
Leptocarpin and its derivatives are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The inhibition of this pathway is a likely mechanism for the observed anti-inflammatory and pro-apoptotic effects of these compounds. Sesquiterpene lactones can prevent the degradation of IκB-α and IκB-β, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[11]
Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. genetex.com [genetex.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. biogot.com [biogot.com]
- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Leptocarpin Acetate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Leptocarpin acetate (B1210297), a sesquiterpene lactone of interest to researchers in oncology and drug development. This document outlines its chemical properties, biological activity, and mechanisms of action, supported by experimental data and detailed protocols.
Chemical and Physical Properties
Leptocarpin acetate is the acetylated form of Leptocarpin, a natural product isolated from plants of the Leptocarpha genus. The addition of an acetyl group modifies its chemical properties, which may influence its solubility and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 73522-57-3 | MedKoo Biosciences, CymitQuimica |
| Molecular Formula | C22H28O7 | CymitQuimica |
| Molecular Weight | 404.45 g/mol | CymitQuimica |
| Synonyms | Acetylleptocarpin | CymitQuimica |
Biological Activity and Mechanism of Action
This compound exhibits biological activity similar to its parent compound, Leptocarpin. Research indicates that these compounds demonstrate cytotoxic and anti-proliferative effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis and the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.
Cytotoxicity
While specific quantitative data for this compound is limited in publicly available literature, the biological activity is reported to be comparable to Leptocarpin. The following table summarizes the 50% inhibitory concentration (IC50) values for Leptocarpin against a panel of human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| DU-145 | Prostate Cancer | 2.0 |
| HT-29 | Colon Cancer | ~4.0 |
| PC-3 | Prostate Cancer | ~6.0 |
| MCF7 | Breast Cancer | ~6.0 |
| MDA-MB-231 | Breast Cancer | ~6.4 |
| MG63 | Osteosarcoma | 23.53 |
Note: Data presented is for Leptocarpin, the unacetylated form. The biological activity of this compound is reported to be similar.
Induction of Apoptosis
Leptocarpin induces apoptosis, or programmed cell death, in cancer cells. This has been confirmed through the observation of key apoptotic events such as chromatin condensation, nuclear fragmentation, and the release of cytochrome c into the cytosol, which subsequently leads to the activation of caspase-3.
Inhibition of NF-κB Signaling
A crucial aspect of Leptocarpin's mechanism of action is its ability to inhibit the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a significant role in promoting inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting NF-κB, Leptocarpin can suppress these pro-tumorigenic processes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This method is employed to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
NF-κB Activity Assay (Reporter Gene Assay)
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter construct and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, treat the transfected cells with this compound, with or without an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Normalization: Normalize the NF-κB luciferase activity to the control luciferase activity to account for variations in transfection efficiency.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by this compound.
References
Preliminary Biological Activity Screening of Leptocarpin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297), a sesquiterpene lactone derived from plants of the Leptocarpha genus, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of Leptocarpin acetate, with a focus on its cytotoxic and anti-proliferative effects. The document outlines detailed experimental protocols for key biological assays, presents available quantitative data, and visualizes the implicated signaling pathways to facilitate further research and development in this area.
Cytotoxic and Anti-proliferative Activity
This compound has demonstrated notable effects on cell viability and protein synthesis. The following sections detail the experimental methodologies used to assess these activities and summarize the key quantitative findings.
Data Presentation: Cytotoxicity and Protein Synthesis Inhibition
The biological activity of this compound and its parent compound, Leptocarpin, has been evaluated across various human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: 50% Inhibitory Concentration (IC50) of Leptocarpin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU-145 | Prostate Carcinoma | 2.0 ± 0.8 |
| PC-3 | Prostate Carcinoma | 4.5 ± 0.5 |
| HT-29 | Colorectal Adenocarcinoma | - |
| MCF-7 | Breast Adenocarcinoma | - |
| MDA-MB-231 | Breast Adenocarcinoma | - |
Note: Data presented is for Leptocarpin, the non-acetylated precursor of this compound. The original study did not provide specific IC50 values for HT-29, MCF-7, and MDA-MB-231 but indicated cytotoxic effects.
Table 2: Inhibition of Macromolecule Synthesis by this compound in HeLa Cells
| Assay | Target Macromolecule | Result |
| [35S]-Methionine Uptake | Protein | 50% Inhibition |
| (methyl-3H)Thymidine Incorporation | DNA | No significant effect |
| (5,6-3H)Uridine Incorporation | RNA | No significant effect |
Experimental Protocols
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding:
-
Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times with 1% (v/v) acetic acid to remove the TCA.
-
Allow the plates to air dry completely.
-
Add 50-100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.
-
Cell Preparation:
-
Seed HeLa cells in appropriate culture dishes and grow to a suitable confluency.
-
-
Methionine Starvation:
-
Wash the cells with methionine-free medium.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
-
Labeling:
-
Add [35S]-methionine to the medium at a final concentration of 10-50 µCi/mL, in the presence or absence of this compound at various concentrations.
-
Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Precipitation:
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells with a suitable lysis buffer.
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
-
Quantification:
-
Collect the protein precipitate on a glass fiber filter.
-
Wash the filter to remove unincorporated [35S]-methionine.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis compared to the untreated control.
-
Induction of Apoptosis
Preliminary studies on the related compound, Leptocarpin, suggest that this compound may induce programmed cell death, or apoptosis, in cancer cells. The following protocols are standard methods to investigate the hallmarks of apoptosis.
Experimental Protocols
This method is used to visualize changes in nuclear morphology, a characteristic feature of apoptosis.
-
Cell Preparation:
-
Grow cells on glass coverslips or in imaging-compatible plates.
-
Treat the cells with this compound for the desired time.
-
-
Staining:
-
Prepare a working solution of Hoechst 33342 (e.g., 1-5 µg/mL) in PBS or culture medium.
-
Remove the culture medium and wash the cells with PBS.
-
Add the Hoechst 33342 staining solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips or view the plate using a fluorescence microscope with a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).
-
Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have larger, uniformly stained nuclei.
-
A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (monomers in the cytoplasm of apoptotic cells) upon membrane depolarization.
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest and resuspend the cells in a suitable buffer or medium at a concentration of approximately 1 x 106 cells/mL.
-
-
Staining:
-
Prepare a working solution of JC-1 (e.g., 2 µM) in the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Analyze the cells by flow cytometry.
-
Healthy cells will show high red fluorescence, while apoptotic cells will show an increase in green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.
-
Cell Preparation and Treatment:
-
Treat cells with this compound.
-
Harvest the cells.
-
-
Permeabilization and Staining:
-
Selectively permeabilize the plasma membrane using a gentle detergent (e.g., digitonin) to allow cytosolic proteins to diffuse out while keeping the mitochondrial membrane intact.
-
Fix the cells with a fixative such as paraformaldehyde.
-
Permeabilize the mitochondrial membrane with a stronger detergent (e.g., Triton X-100).
-
Stain the cells with a fluorescently labeled anti-cytochrome c antibody.
-
-
Analysis:
-
Analyze the cells by flow cytometry. A decrease in the fluorescence signal indicates the release of cytochrome c from the mitochondria.
-
Caspase-3 is a key executioner caspase in the apoptotic cascade.
-
Cell Lysis:
-
Treat cells with this compound.
-
Harvest and lyse the cells in a chilled lysis buffer.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Enzymatic Reaction:
-
Add a specific caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence with an excitation of ~380 nm and emission of ~460 nm.
-
An increase in absorbance or fluorescence indicates an increase in caspase-3 activity.
-
Inhibition of NF-κB Signaling Pathway
Leptocarpin, the parent compound of this compound, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Experimental Protocol
This assay is a common method to quantify the activity of the NF-κB signaling pathway.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity (representing NF-κB activity) and Renilla luciferase activity (for normalization) using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: General experimental workflow for screening the biological activity of this compound.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Conclusion
The preliminary biological activity screening of this compound indicates its potential as an anti-cancer agent. Its ability to inhibit protein synthesis and induce apoptosis in cancer cells, coupled with the potential to inhibit the pro-survival NF-κB pathway, warrants further investigation. The experimental protocols and data presented in this guide serve as a foundational resource for researchers to build upon in the continued exploration of this compound's therapeutic applications. Future studies should focus on elucidating the precise molecular targets of this compound and expanding its evaluation in a broader range of cancer models.
Anticancer Properties of Leptocarpha rivularis Extracts: A Technical Guide for Researchers
Abstract
Leptocarpha rivularis DC, a medicinal plant native to Chile and known locally as "Palo negro," has a long history of use in traditional Mapuche medicine for various ailments, including gastrointestinal disorders.[1][2][3] In recent years, scientific investigation has focused on its significant anticancer potential.[2][3] Extracts from the flowers, leaves, and bark of L. rivularis have demonstrated potent cytotoxic and pro-apoptotic activity against a range of cancer cell lines, while showing marked selectivity with lower toxicity to non-tumoral cells.[4][5][6] This technical guide provides a comprehensive overview of the current research, detailing the bioactive chemical constituents, summarizing quantitative cytotoxicity data, outlining key experimental protocols, and visualizing the proposed mechanisms of action, including the induction of apoptosis and inhibition of critical cancer-related signaling pathways.
Bioactive Chemical Composition
The anticancer properties of L. rivularis are largely attributed to its rich and diverse phytochemical profile. The primary bioactive compounds are sesquiterpene lactones (SQLs), with leptocarpine (LTC) being the most abundant and extensively studied.[2][7][8][9] Other identified SQLs include rivularin (B3029562) and 17,18-dihydroleptocarpin.[2] Another key SQL, ovatifolin (B1238782) , has also been isolated and shown to possess strong antiproliferative activity.[1]
Beyond sesquiterpene lactones, solvent-based fractionation has revealed that various extracts contain other classes of compounds that likely contribute synergistically to the overall anticancer effect. Chromatographic analyses of the most active extracts (n-hexane, dichloromethane, and ethyl acetate) have identified fatty acids, diterpenes (e.g., 4,8,13-duvatriene-1,3-diol), triterpenes (e.g., lupeol, beta-amyrin), steroids, and flavonoids.[4][6][9]
Quantitative Data: Cytotoxicity of Extracts and Isolated Compounds
Extracts of L. rivularis and its purified compounds exhibit significant cytotoxic effects across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potency and selectivity of these agents.
Table 1: IC50 Values of Leptocarpha rivularis Flower Extracts
| Extract Solvent | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Non-Cancer Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| n-Hexane | HT-29 | Colon Carcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] |
| PC-3 | Prostate Carcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] | |
| Dichloromethane (DCM) | HT-29 | Colon Carcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] |
| PC-3 | Prostate Carcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] | |
| Ethyl Acetate (B1210297) (AcOEt) | HT-29 | Colon Carcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] |
| PC-3 | Prostate Carcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 3 - 9 | HEK-293 | >100 | >11 - >33 | [4] | |
| Various | Cancer Cell Lines | 11 - 16 | - | - | - | [3] |
Note: A Selectivity Index (SI) greater than 3 is considered significant, indicating high selectivity for cancer cells.[4]
Table 2: IC50 Values of Isolated Sesquiterpene Lactones from Leptocarpha rivularis
| Compound | Cancer Cell Line | Cell Type | Assay Type | IC50 | Reference |
| Ovatifolin | A2058 | Melanoma | Live-cell analysis | 27.6 µg/mL (90.2 µM) | [1] |
| A375 | Melanoma | Live-cell analysis | 18.4 µg/mL (60.1 µM) | [1] | |
| A2058 | Melanoma | Clonogenic Assay | 3.26 µg/mL (10.6 µM) | [1] | |
| A375 | Melanoma | Clonogenic Assay | 3.65 µg/mL (11.9 µM) | [1] |
Mechanisms of Anticancer Action
Research indicates that L. rivularis extracts exert their anticancer effects through a multifactorial mechanism, primarily involving the induction of apoptosis and the modulation of key signaling pathways that govern cell survival, proliferation, and metastasis.
Induction of Apoptosis
A primary mechanism is the induction of programmed cell death, or apoptosis.[3][7] Evidence for apoptosis is supported by several key observations:
-
Morphological Changes: Treatment with active extracts leads to characteristic apoptotic changes in cell morphology, such as cell shrinkage and membrane blebbing.[1][4][6]
-
Mitochondrial Dysfunction: The extracts cause a reduction in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[1][4][6] This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[7]
-
Caspase Activation: The release of cytochrome c triggers a cascade of effector caspases, particularly caspase-3, which are the executioners of apoptosis.[7] Studies have confirmed significant increases in caspase activity in cancer cells treated with the extracts.[4][6][10]
-
Oxidative Stress: The isolated compound ovatifolin has been shown to increase levels of intracellular reactive oxygen species (ROS), which can induce oxidative stress and trigger mitochondrial-mediated apoptosis.[1]
Caption: Proposed intrinsic pathway of apoptosis induction by L. rivularis extracts.
Inhibition of Pro-Survival Signaling Pathways
L. rivularis compounds also target signaling pathways that cancer cells exploit to survive and proliferate.
-
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. The sesquiterpene lactone leptocarpin (LTC) has been identified as a potent inhibitor of NF-κB.[7] This inhibition likely contributes significantly to the cytotoxic effects of the extracts by preventing the expression of NF-κB's anti-apoptotic target genes.[7]
-
Downregulation of Pro-Cancer Genes: Extracts and purified LTC have been shown to drastically decrease the gene expression of Interleukin-6 (IL-6) and Matrix Metalloproteinase-2 (MMP-2) in cancer cells.[2][8] IL-6 is a cytokine involved in inflammation and cancer cell proliferation, while MMP-2 is an enzyme that degrades the extracellular matrix, promoting tumor invasion and metastasis.[8] The downregulation of these genes suggests an anti-metastatic potential.
Caption: Inhibition of NF-κB and related pro-cancer gene expression by Leptocarpine.
Experimental Protocols
Reproducible and standardized methodologies are crucial for the evaluation of natural product extracts. The following protocols are based on methods cited in the referenced literature.
Preparation of L. rivularis Extracts
A sequential Soxhlet extraction method is commonly used to fractionate compounds based on polarity.[4]
-
Source Material: Dried and powdered flowers of Leptocarpha rivularis.
-
Sequential Extraction: The plant material is extracted sequentially with solvents of increasing polarity.
-
Step 1: n-hexane (Hex)
-
Step 2: Dichloromethane (DCM)
-
Step 3: Ethyl acetate (AcOEt)
-
Step 4: Ethanol (EtOH)
-
-
Solvent Removal: The solvent from each fraction is removed under reduced pressure using a rotary evaporator.
-
Storage: The resulting dried extracts are stored at -20°C or -80°C until use.[9]
Cell Viability / Cytotoxicity Assays
These assays measure the effect of the extracts on cell proliferation and viability.
-
Sulforhodamine B (SRB) Assay: [4]
-
Cell Seeding: Plate cancer cells (e.g., HT-29, PC-3, MCF-7) in 96-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of the extracts for a specified period (e.g., 48 hours).
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid.
-
Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
-
MTS Assay: [11]
-
Cell Seeding & Treatment: As described above.
-
Reagent Addition: Add a solution containing the MTS tetrazolium compound to each well.
-
Incubation: Incubate for 1-4 hours, allowing viable cells to convert MTS into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm.
-
Apoptosis Assays
-
Mitochondrial Membrane Potential (ΔΨm) Assay: [10][11]
-
Cell Treatment: Treat cells with the extracts for the desired time.
-
Staining: Incubate the cells with Rhodamine 123, a fluorescent dye that accumulates in active mitochondria.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
-
Caspase Activity Assay: [10]
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for an effector caspase (e.g., caspase-3).
-
Incubation: Allow the caspase in the lysate to cleave the substrate.
-
Measurement: Measure the resulting fluorescence or absorbance. Data is often reported as the fold-change in activity relative to untreated control cells.
-
Caption: General experimental workflow for evaluating the anticancer properties of L. rivularis.
Conclusion and Future Directions
The scientific evidence strongly supports the traditional use of Leptocarpha rivularis as a source of anticancer agents. Extracts derived from this plant, particularly those using n-hexane, dichloromethane, and ethyl acetate, demonstrate potent and selective cytotoxicity against colon, prostate, breast, gastric, and melanoma cancer cell lines.[1][4][9] The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of the pro-survival NF-κB signaling pathway.[7] The bioactive sesquiterpene lactones, leptocarpine and ovatifolin, are key contributors to this activity.[1][7]
Future research should focus on:
-
In Vivo Studies: Validating the efficacy and safety of these extracts and isolated compounds in preclinical animal models.
-
Synergistic Effects: Investigating the synergistic interactions between different compounds within the extracts to optimize therapeutic potential.
-
Drug Delivery: Developing advanced drug delivery systems, such as encapsulation in polymer micelles, to enhance the bioavailability and targeted delivery of these lipophilic compounds, which has already shown promise by dramatically lowering IC50 values.[3]
-
Mechanism Elucidation: Further exploring the detailed molecular targets and signaling cascades affected by these natural products.
Leptocarpha rivularis represents a promising source for the development of novel, selective, and effective anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENHANCEMENT OF CYTOTOXIC ACTIVITY BY ENCAPSULATION IN PLURONIC POLYMER MICELLES: LEPTOCARPHA RIVULARIS EXTRACTS AGAINST HUMAN CANCER CELL LINES | Journal of the Chilean Chemical Society [jcchems.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts [repositoriobibliotecas.uv.cl]
- 6. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Profiling and Assessment of Anticancer Activity of <i>Leptocarpha rivularis</i> Extracts Obtained from In Vitro Cultures - ProQuest [proquest.com]
- 9. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Traditional Medicinal Uses of Leptocarpha rivularis: A Technical Guide for Researchers
An Examination of Ethnobotanical Practices, Phytochemistry, and Pharmacological Mechanisms
Leptocarpha rivularis, a perennial shrub native to southern Chile and known colloquially as "palo negro," has a long-standing history of use in the traditional medicine of the Mapuche people.[1][2] Traditionally employed for a range of ailments, most notably gastrointestinal issues and as a component in cancer prevention, this plant has garnered significant scientific interest for its rich phytochemical profile and diverse bioactive properties.[1][2] This technical guide provides an in-depth overview of the traditional uses, chemical composition, and pharmacological activities of L. rivularis, tailored for researchers, scientists, and drug development professionals.
Traditional Ethnobotanical Uses
The Mapuche people have traditionally utilized Leptocarpha rivularis primarily for gastrointestinal and stomach ailments.[1][3] The plant is also widely sold in local markets for its purported role in cancer prevention.[1] The most common methods of preparation involve aqueous infusions and decoctions of the plant material.[2] While specific historical recipes are not extensively documented in scientific literature, contemporary use often involves preparing infusions from the leaves and stalks. One commercially available product, for instance, recommends an infusion of a 1.6g sachet in a cup of water, consumed three times a day.
Phytochemical Composition
Leptocarpha rivularis is a rich source of a variety of secondary metabolites, with sesquiterpene lactones (SQLs) being the most prominent and studied class of compounds. The major SQL identified is leptocarpine, which is largely responsible for many of the plant's observed biological activities.[2] Other notable compounds include flavonoids, triterpenes, and phenolic acids. The chemical composition can vary depending on the part of the plant used (leaves, flowers, stalks) and the solvent used for extraction. A summary of the phytochemical content of various flower extracts is presented in Table 1, and the major compounds identified in different extracts are detailed in Table 2.
Table 1: Phytochemical Content of Leptocarpha rivularis Flower Extracts [1]
| Extract | Total Phenols (mg GAE/g) | Total Flavonoids (mg QE/g) | Total Anthraquinones (mg AE/g) |
| Hexane (Hex) | 25.3 ± 1.5 | 10.1 ± 0.8 | 1.2 ± 0.1 |
| Dichloromethane (DCM) | 45.2 ± 2.1 | 18.5 ± 1.2 | 2.5 ± 0.3 |
| Ethyl Acetate (B1210297) (AcOEt) | 88.7 ± 3.5 | 35.4 ± 2.1 | 4.1 ± 0.4 |
| Ethanol (B145695) (EtOH) | 125.4 ± 4.8 | 50.2 ± 3.5 | 6.8 ± 0.7 |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; AE: Alizarin Equivalents. Values are expressed as mean ± standard deviation.
Table 2: Major Compounds Identified in Leptocarpha rivularis Flower Extracts [1]
| Extract | Compound Class | Major Compounds Identified |
| Hexane | Fatty acids, Triterpenes | Lupeol acetate, β-Amyrin acetate |
| Dichloromethane | Sesquiterpenes, Triterpenes | Caryophyllene oxide, Dehydrocostus lactone |
| Ethyl Acetate | Sesquiterpene lactones, Sterols | Leptocarpin, Stigmasterol |
Pharmacological Activities and Mechanisms of Action
Scientific investigations have substantiated many of the traditional claims surrounding L. rivularis, revealing significant antioxidant, anti-inflammatory, and cytotoxic (anticancer) properties.
Antioxidant Activity
Extracts of L. rivularis have demonstrated considerable antioxidant activity in various in vitro assays, including DPPH, FRAP, TRAP, and ORAC.[1] This activity is largely attributed to the plant's high concentration of phenolic and flavonoid compounds. The antioxidant capacities of different flower extracts are summarized in Table 3.
Table 3: Antioxidant Activity of Leptocarpha rivularis Flower Extracts [1]
| Extract | DPPH (IC₅₀, µg/mL) | FRAP (µmol TE/g) | TRAP (µmol TE/g) | ORAC (µmol TE/g) |
| Hexane (Hex) | >100 | 15.2 ± 1.1 | 8.5 ± 0.7 | 12.3 ± 1.0 |
| Dichloromethane (DCM) | 45.8 ± 2.3 | 48.9 ± 3.2 | 25.1 ± 1.8 | 33.7 ± 2.5 |
| Ethyl Acetate (AcOEt) | 22.5 ± 1.5 | 95.7 ± 5.1 | 55.8 ± 3.9 | 78.4 ± 4.9 |
| Ethanol (EtOH) | 15.3 ± 1.1 | 150.2 ± 8.7 | 89.4 ± 6.2 | 112.5 ± 7.8 |
IC₅₀: Half maximal inhibitory concentration; TE: Trolox Equivalents. Values are expressed as mean ± standard deviation.
Anti-inflammatory Activity
The traditional use of L. rivularis for inflammatory conditions is supported by its ability to inhibit key inflammatory pathways. The primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Leptocarpine, the major sesquiterpene lactone in L. rivularis, has been identified as a potent inhibitor of the NF-κB pathway. It is understood to act by inhibiting the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKK, leptocarpine prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.
Cytotoxic Activity
Extracts of L. rivularis have demonstrated significant cytotoxic activity against a range of human cancer cell lines, providing a scientific basis for its traditional use in cancer prevention.[1][3][4] The cytotoxic effects are largely attributed to the induction of apoptosis.[2] The half-maximal inhibitory concentration (IC₅₀) values for various extracts against different cancer cell lines are presented in Table 4.
Table 4: Cytotoxic Activity (IC₅₀ in µg/mL) of Leptocarpha rivularis Extracts on Human Cancer Cell Lines [1][3][4]
| Extract | HT-29 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | AGS (Gastric) | MKN-45 (Gastric) |
| Hexane (Hex) | 8.8 ± 0.7 | 7.5 ± 0.6 | 6.9 ± 0.5 | ~10 | ~10 |
| Dichloromethane (DCM) | 7.2 ± 0.5 | 6.1 ± 0.4 | 5.5 ± 0.4 | ~5 | ~5 |
| Ethyl Acetate (AcOEt) | 3.0 ± 0.2 | 4.2 ± 0.3 | 3.8 ± 0.3 | ~5 | ~5 |
| Ethanol (EtOH) | >100 | >100 | >100 | ~15 | ~15 |
Values are expressed as mean ± standard deviation where available, or as approximate values based on graphical data.
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of Leptocarpha rivularis extracts.
Plant Material and Extraction
-
Collection: Flowers of L. rivularis were collected during the flowering season in the Araucanía Region of Chile. A voucher specimen (No. Lr-11119) was deposited at the Herbarium of the Natural Products Laboratory, "LPNSO", Department of Chemistry, Universidad de Playa Ancha, Valparaíso, Chile.[1]
-
Extraction: The dried and powdered flowers (200 g) were exhaustively extracted with 70% ethanol using a Soxhlet extractor at 50°C for 16 hours. The crude ethanol extract was then sequentially fractionated with hexane, dichloromethane, and ethyl acetate using an orbital shaker at room temperature for 72 hours. The solvents were removed under reduced pressure to yield the respective extracts.[1]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The antioxidant activity was measured by the bleaching of the purple-colored methanol (B129727) solution of DPPH radical. A solution of DPPH (0.1 mM) in methanol was prepared. An aliquot of the plant extract (at various concentrations) was added to the DPPH solution. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract. The IC₅₀ value was determined as the concentration of the extract that scavenged 50% of the DPPH radicals.[1]
Cytotoxicity Assay
-
Sulforhodamine B (SRB) Assay: Human cancer cell lines (HT-29, PC-3, MCF-7) and a non-tumor human embryonic kidney cell line (HEK-293) were used. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the plant extracts (0.625 to 62.5 µg/mL for Hex, DCM, and AcOEt extracts; 0.625 to 250 µg/mL for the EtOH extract) for 48 hours. After incubation, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm. The IC₅₀ value was calculated as the concentration of the extract that inhibited cell growth by 50%.[1]
In Vivo Anti-inflammatory Assay
-
Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Wistar rats are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the plant extract.
-
Procedure: The plant extract or standard drug is administered orally or intraperitoneally. After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Conclusion
Leptocarpha rivularis stands out as a medicinally important plant with a strong foundation in traditional ethnobotanical knowledge, which is increasingly being validated by modern scientific research. The presence of bioactive compounds, particularly the sesquiterpene lactone leptocarpine, underpins its significant antioxidant, anti-inflammatory, and cytotoxic properties. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of its action, making it a promising candidate for the development of novel therapeutic agents for inflammatory diseases and cancer. Further research is warranted to fully elucidate the synergistic effects of its complex phytochemical mixture and to establish its safety and efficacy in clinical settings. This guide provides a comprehensive overview of the current state of knowledge on L. rivularis to aid researchers in their future investigations into this promising medicinal plant.
References
- 1. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENHANCEMENT OF CYTOTOXIC ACTIVITY BY ENCAPSULATION IN PLURONIC POLYMER MICELLES: LEPTOCARPHA RIVULARIS EXTRACTS AGAINST HUMAN CANCER CELL LINES [revistaschilenas.uchile.cl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Early Research on the Cytotoxic Effects of Leptocarpin and its Acetate Derivative: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin, a sesquiterpenoid lactone primarily isolated from the Chilean plant Leptocarpha rivularis, has been the subject of early-stage research for its potential as a cytotoxic agent against various cancer cell lines. This technical guide synthesizes the foundational studies on the cytotoxic properties of Leptocarpin and its derivative, Leptocarpin acetate (B1210297). The focus is on providing a detailed overview of the quantitative data, experimental methodologies, and the elucidated mechanisms of action to support further research and development in this area. While much of the detailed cytotoxic data available pertains to Leptocarpin, this document will also touch upon its acetate form where information is available, noting the critical role of the core molecule's structure in its biological activity.
Cytotoxicity Data
Early studies have demonstrated that Leptocarpin (LTC) exhibits significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines. The data consistently shows a more pronounced effect on cancerous cells compared to non-tumoral cell lines, suggesting a degree of selectivity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| SK-Hep-1 | Liver Adenocarcinoma | 5 | 48 hours | [1] |
| HeLa | Cervical Cancer | - | - | [2] |
| DU-145 | Prostate Cancer | 2.0 ± 0.8 | - | [2] |
| PC-3 | Prostate Cancer | 4.5 ± 0.3 | - | [2] |
| HT-29 | Colon Cancer | 3.8 ± 0.2 | - | [2] |
| MCF-7 | Breast Cancer | 3.1 ± 0.3 | - | [2] |
| MDA-MB-231 | Breast Cancer | 6.4 ± 0.5 | - | [2] |
| Non-Tumoral Cell Lines | ||||
| CCD 841 CoN | Colon Epithelial | 5.2 ± 0.3 | - | [2] |
| HDF | Dermal Fibroblasts | 18.7 | - | [2] |
Mechanism of Action: Induction of Apoptosis and NF-κB Inhibition
The cytotoxic effects of Leptocarpin are primarily attributed to the induction of apoptosis, or programmed cell death, in cancer cells. The key molecular events involved in this process have been elucidated through various experimental approaches.
Apoptotic Pathway
Leptocarpin treatment has been shown to trigger the intrinsic pathway of apoptosis. This is characterized by:
-
Chromatin Condensation and Nuclear Fragmentation: Morphological changes in the nucleus, indicative of apoptosis, are observed in cells treated with Leptocarpin[2][4].
-
Release of Cytochrome c: Leptocarpin induces the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the apoptotic cascade[4].
-
Activation of Caspase-3: The release of cytochrome c leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis[4].
Caption: Leptocarpin-induced intrinsic apoptotic pathway.
Inhibition of NF-κB Signaling Pathway
Beyond inducing apoptosis directly, Leptocarpin has been identified as an effective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4]. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer development and progression by promoting cell proliferation and survival. By inhibiting NF-κB, Leptocarpin can suppress these pro-survival signals, thereby sensitizing cancer cells to apoptosis.
Caption: Inhibition of the NF-κB survival pathway by Leptocarpin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in early research on Leptocarpin's cytotoxic effects.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Leptocarpin or Leptocarpin acetate for the desired exposure time (e.g., 48 hours).
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Apoptosis Detection
1. Hoechst 33342 Staining for Nuclear Morphology
-
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to brightly stained, condensed, or fragmented nuclei that can be visualized by fluorescence microscopy.
-
Protocol:
-
Culture cells on glass coverslips in a 24-well plate and treat them with the test compound.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
2. Flow Cytometry for Caspase-3 Activity
-
Principle: This assay uses a fluorescently labeled inhibitor of caspases (FLICA) that specifically binds to activated caspase-3, allowing for the quantification of apoptotic cells by flow cytometry.
-
Protocol:
-
Treat cells in suspension or adherent cells (which are later trypsinized) with Leptocarpin or its acetate derivative.
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in a buffer containing the FLICA reagent for caspase-3 and incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with the provided wash buffer to remove unbound FLICA reagent.
-
Resuspend the cells in the wash buffer and analyze them by flow cytometry. The fluorescence intensity of the cells is proportional to the amount of active caspase-3.
-
Conclusion and Future Directions
Early research has established Leptocarpin as a potent cytotoxic agent that induces apoptosis in various cancer cell lines, with a notable selectivity for malignant cells over non-tumoral cells. The mechanism of action involves the activation of the intrinsic apoptotic pathway and the inhibition of the pro-survival NF-κB signaling pathway. While quantitative cytotoxic data for this compound is not as extensively documented in early studies, the foundational research on Leptocarpin provides a strong basis for the continued investigation of this class of sesquiterpenoid lactones. Future research should focus on obtaining specific IC50 values for this compound across a broader panel of cancer cell lines, conducting comparative studies with Leptocarpin to understand structure-activity relationships, and further elucidating the detailed molecular targets of these compounds. Such studies will be invaluable for the potential development of Leptocarpin derivatives as novel anticancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Leptocarpin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297) is a sesquiterpene lactone of the heliangolide type, primarily isolated from the plant Leptocarpha rivularis, a species native to Chile. This compound, along with its parent compound leptocarpin, has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and apoptotic effects on various cancer cell lines.[1] The effective isolation and purification of leptocarpin acetate are crucial for advancing research into its pharmacological activities and potential as a drug lead.
This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from Leptocarpha rivularis. The methodologies described are based on established solvent extraction and chromatographic techniques for natural products.
Data Presentation
The following table summarizes quantitative data related to the extraction of this compound from Leptocarpha rivularis flowers. It is important to note that while the yield of the crude ethyl acetate extract containing this compound has been reported, specific yields and purity levels for the final isolated compound are not consistently available in the literature and can vary based on the precise chromatographic conditions employed.
| Parameter | Value | Source Plant Material | Extraction Method | Notes |
| Crude Ethyl Acetate Extract Yield | 4.60% (w/w) | Leptocarpha rivularis flowers | Sequential Soxhlet extraction | The ethyl acetate fraction is known to contain this compound.[2] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from the flowers of Leptocarpha rivularis. The protocol is divided into two main stages: initial solvent extraction to obtain a crude extract and subsequent chromatographic purification to isolate the target compound.
Part 1: Extraction of Crude this compound
This protocol describes a sequential solvent extraction method to obtain a crude extract enriched with this compound.
Materials and Reagents:
-
Dried and powdered flowers of Leptocarpha rivularis
-
Ethanol (B145695) (70%)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Soxhlet extractor
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Orbital shaker
Protocol:
-
Initial Ethanolic Extraction:
-
Weigh 200 g of dried and powdered flowers of Leptocarpha rivularis.
-
Place the powdered plant material into the thimble of a Soxhlet extractor.
-
Add 300 mL of 70% ethanol to the distilling flask.
-
Conduct the extraction for 16 hours at 50°C.
-
After extraction, concentrate the ethanolic extract to dryness using a rotary evaporator.
-
-
Solvent Partitioning:
-
Redissolve the dried ethanolic extract in a suitable solvent mixture (e.g., ethanol/water).
-
Perform a sequential liquid-liquid extraction with solvents of increasing polarity: first with n-hexane, then with dichloromethane, and finally with ethyl acetate.
-
For each solvent, mix the extract solution with an equal volume of the extraction solvent in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the respective solvent layers. The ethyl acetate fraction will contain the this compound.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the crude ethyl acetate extract.
-
The yield of this crude extract is approximately 4.60% (w/w) of the initial dried plant material.[2]
-
Part 2: Chromatographic Purification of this compound
This protocol provides a general methodology for the purification of this compound from the crude ethyl acetate extract using column chromatography. The specific parameters may require optimization based on the composition of the crude extract.
Materials and Reagents:
-
Crude ethyl acetate extract from Leptocarpha rivularis
-
Silica (B1680970) gel (for column chromatography, e.g., 60 Å, 70-230 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol:
-
Preparation of the Chromatography Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running n-hexane through it until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient could be from 100% n-hexane to 100% ethyl acetate over several column volumes.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector.
-
-
Monitoring and Isolation:
-
Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions.
-
Use a mobile phase similar in polarity to the elution solvent for TLC development.
-
Visualize the spots on the TLC plates under a UV lamp.
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Components
Caption: Relationship between the plant source and the bioactive compound.
References
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for the Analysis of Leptocarpin Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the quantitative analysis of Leptocarpin acetate (B1210297), a sesquiterpene lactone, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is ideal for purity assessment, stability studies, and quantification of Leptocarpin acetate in various sample matrices.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has garnered interest for its potential biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in research and pharmaceutical development. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a powerful technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and reproducibility. This application note details a robust HPLC method for this purpose.
Experimental Protocols
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
0.22 µm syringe filters
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 40-70% B; 15-20 min: 70-40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 40% Acetonitrile in Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For bulk drug analysis, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For formulated products or extracts, an appropriate extraction method should be developed. A general approach involves extraction with methanol or ethyl acetate, followed by filtration and dilution with the mobile phase. All solutions should be filtered through a 0.22 µm syringe filter before injection.
Data Presentation
The performance of the HPLC method was evaluated for its key analytical parameters. The results are summarized in the tables below.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~8.5 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 100 | > 0.999 |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Accuracy (% Recovery) | 5, 50, 90 | 98.5% - 101.2% |
| Precision (% RSD) | 5, 50, 90 | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for this compound quantification.
Application Notes and Protocols for the NMR Analysis of Leptocarpin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297), a naturally occurring heliangolide sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the sesquiterpenoid class of compounds, it exhibits a complex chemical structure that necessitates sophisticated analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation and purity assessment of such natural products. These application notes provide a comprehensive guide to the NMR analysis of Leptocarpin acetate, including detailed experimental protocols and a summary of its biological activity.
Biological Context: Inhibition of the NF-κB Signaling Pathway
Leptocarpin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. In many pathological conditions, including chronic inflammatory diseases and cancer, the NF-κB pathway is constitutively active. By inhibiting this pathway, Leptocarpin and its derivatives, such as this compound, represent promising candidates for the development of novel anti-inflammatory and anti-cancer therapeutic agents. The inhibitory action is thought to occur through the alkylation of key cysteine residues on proteins within the NF-κB signaling cascade, preventing the downstream activation of gene transcription.
NMR Data for this compound
The structural characterization of this compound is critically dependent on the analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the reported chemical shift and coupling constant data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.88 | ddd | 11.0, 9.0, 5.5 |
| H-2 | 2.15 | m | |
| H-3 | 2.30 | m | |
| H-5 | 3.25 | ddd | 11.0, 9.5, 9.0 |
| H-6 | 5.35 | t | 9.0 |
| H-7 | 3.05 | m | |
| H-8 | 4.80 | d | 9.0 |
| H-9 | 2.50 | m | |
| H-13a | 6.25 | d | 3.5 |
| H-13b | 5.60 | d | 3.0 |
| H-14 | 1.85 | s | |
| H-15 | 1.20 | d | 7.0 |
| OAc | 2.10 | s |
Data sourced from Silva, M., et al. (1988).
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound, applicable to other heliangolide sesquiterpene lactones as well.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source (e.g., Leptocarpha rivularis) and purified to >95% purity using standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). Purity should be confirmed by HPLC analysis prior to NMR spectroscopy.
-
Sample Weighing and Dissolution:
-
For ¹H NMR, accurately weigh 5-10 mg of purified this compound.
-
For ¹³C NMR, a larger quantity of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) of high isotopic purity (≥99.8%). CDCl₃ is a suitable solvent as it is relatively non-polar and effectively dissolves sesquiterpene lactones.
-
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard (0 ppm). Modern NMR spectrometers can also reference the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a proton/carbon dual probe is recommended for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.
-
Number of Scans: 1024-4096 scans or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent signal.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons.
-
Coupling Constant Measurement: Measure the splitting of signals (in Hz) to determine the J-coupling constants, which provide valuable information about the dihedral angles between coupled protons.
-
2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities and build the molecular structure.
Visualizations
Experimental Workflow for NMR Analysis of this compound
Caption: Workflow for the NMR-based structural elucidation of this compound.
Signaling Pathway of NF-κB Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of Leptocarpin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297) is a naturally occurring sesquiterpenoid lactone belonging to the germacranolide class. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities, which may include anti-inflammatory, cytotoxic, and antimicrobial properties. Accurate and reliable characterization of such compounds is a critical step in drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the identification and quantification of sesquiterpenoid lactones in complex matrices.
These application notes provide a detailed protocol for the characterization of Leptocarpin acetate using Electrospray Ionization (ESI) mass spectrometry. The described methodologies are based on established principles for the analysis of structurally related natural products and are intended to serve as a comprehensive guide for researchers.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and expected major fragment ions of this compound in positive ion mode ESI-MS. These predictions are based on the known fragmentation patterns of similar sesquiterpenoid lactones, which typically involve neutral losses of water (H₂O), acetic acid (CH₃COOH), and carbon monoxide (CO).
| Ion Description | Predicted m/z | Relative Abundance |
| [M+H]⁺ | 349.16 | High |
| [M+Na]⁺ | 371.14 | Moderate |
| [M+H - H₂O]⁺ | 331.15 | Moderate |
| [M+H - CH₃COOH]⁺ | 289.14 | High |
| [M+H - CH₃COOH - H₂O]⁺ | 271.13 | Moderate |
| [M+H - CH₃COOH - CO]⁺ | 261.15 | Low |
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from a plant matrix for LC-MS analysis.
Materials:
-
Plant material (e.g., dried leaves)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction: Accurately weigh 1 gram of the powdered plant material and place it in a suitable flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue with another 20 mL of methanol to ensure complete extraction.
-
Evaporation: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol details the parameters for the separation and detection of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-500
-
Fragmentation Voltage: 135 V
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
This protocol is for obtaining fragmentation data to confirm the structure of this compound.
Procedure:
-
Perform an initial full scan LC-MS run to determine the retention time of the [M+H]⁺ ion of this compound (predicted m/z 349.16).
-
Set up a targeted MS/MS experiment where the precursor ion at m/z 349.16 is isolated.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation.
-
Acquire the product ion spectra to observe the characteristic fragment ions as detailed in the data table.
Visualizations
Caption: Workflow for the extraction and LC-MS analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Protocols for Studying Leptocarpin Acetate in Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297), a sesquiterpene lactone derived from the plant Leptocarpha rivularis, has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines. This document provides a comprehensive overview of the established protocols to investigate the anticancer mechanisms of Leptocarpin acetate, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. The following application notes and detailed experimental procedures are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.
Data Presentation
Table 1: Cytotoxicity of Leptocarpin (LTC) in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Leptocarpin (LTC) across a range of human cancer cell lines, providing a comparative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| DU-145 | Prostate Cancer | 2.0 ± 0.8 |
| PC-3 | Prostate Cancer | 4.5 ± 0.9 |
| HT-29 | Colon Adenocarcinoma | 7.0 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 3.5 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.2 ± 1.1 |
| SK-Hep-1 | Liver Adenocarcinoma | Not specified |
| HeLa | Cervical Cancer | Not specified |
| AGS | Gastric Adenocarcinoma | Not specified |
| MKN-45 | Gastric Adenocarcinoma | Not specified |
| MG63 | Osteosarcoma | 23.533 |
Note: Data for SK-Hep-1, HeLa, AGS, and MKN-45 cells indicate cytotoxic effects, but specific IC50 values for this compound were not detailed in the reviewed literature. The IC50 for MG63 cells was determined for Leptocarpin (LTC)[1].
Table 2: Apoptotic Effects of Leptocarpin (LTC)
This table quantifies the induction of apoptosis in different cancer cell lines following treatment with Leptocarpin (LTC), as measured by the percentage of cells exhibiting condensed and/or fragmented nuclei.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % of Apoptotic Cells |
| PC-3 | 7 | 48 | ~40% |
| PC-3 | 25 | 48 | ~65% |
| HT-29 | 7 | 48 | ~35% |
| HT-29 | 25 | 48 | ~60% |
| HDF (Human Dermal Fibroblasts) | 7 | 48 | ~10% |
| HDF (Human Dermal Fibroblasts) | 25 | 48 | ~20% |
Mandatory Visualizations
Caption: Workflow for investigating the anticancer effects of this compound.
References
Investigating the Mechanism of Action of Leptocarpin Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297), a sesquiterpene lactone derived from the Chilean plant Leptocarpha rivularis, has emerged as a compound of interest for its potential therapeutic applications. While its parent compound, Leptocarpin, has been more extensively studied for its cytotoxic and anti-inflammatory properties, understanding the specific mechanism of action of Leptocarpin acetate is crucial for its development as a potential drug candidate. These application notes provide a summary of the known molecular mechanisms and detailed protocols for key experiments to further investigate its biological activity.
The primary documented mechanism of action for this compound is the inhibition of protein synthesis . Additionally, based on the well-established activities of its parent compound, Leptocarpin, it is hypothesized that this compound may also exert its effects through the inhibition of the NF-κB signaling pathway and the induction of apoptosis . This document outlines experimental approaches to explore these potential mechanisms.
Data Presentation
Quantitative Data Summary
Currently, specific quantitative data for this compound is limited in publicly available literature. The most direct evidence of its activity comes from a study indicating its effect on protein synthesis. Further research is required to determine key quantitative metrics such as IC50 values for cytotoxicity and NF-κB inhibition.
| Parameter | Cell Line | Value | Reference |
| Inhibition of [³⁵S]-methionine uptake | HeLa | 50% | [1] |
Further studies are recommended to establish a comprehensive quantitative profile for this compound, including its cytotoxic effects on various cancer cell lines and its specific inhibitory concentration for NF-κB activity.
Proposed Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the known and hypothesized mechanisms of action for this compound and the general workflow for their investigation.
References
Application Notes and Protocols for Cell Viability and Proliferation Assays with Leptocarpin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297) is a sesquiterpenoid lactone derived from plants of the Leptocarpha genus. Sesquiterpenoid lactones are a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory and anticancer properties. Preliminary studies on the closely related compound, leptocarpin, have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.[1][2] These compounds are known to induce apoptosis and inhibit critical cell signaling pathways, such as the NF-κB pathway.[1]
These application notes provide detailed protocols for assessing the effects of Leptocarpin acetate on cell viability and proliferation. The included methodologies for common colorimetric assays, such as the MTT and MTS assays, are foundational for determining the cytotoxic and cytostatic potential of this compound.
Data Presentation
The following tables summarize the reported cytotoxic activity of Leptocarpin against various cell lines. While specific data for this compound is limited, the data for Leptocarpin provides a strong foundational basis for experimental design.
Table 1: IC50 Values of Leptocarpin in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| AGS | Gastric Cancer | MTS | 24 | 8.10 ± 0.38 | [3] |
| MKN-45 | Gastric Cancer | MTS | 24 | 5.10 ± 3.88 | [3] |
| EA.hy926 | Endothelial | MTS | 24 | 4.75 ± 0.33 | [3] |
| EA.hy926 | Endothelial | MTS | 48 | 3.9 ± 0.34 | [3] |
| GES-1 | Normal Gastric Epithelial | MTS | Not Specified | > 25 | [3] |
Note: The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that of cancer cells, can be a useful metric. An SI greater than 2 is generally considered to indicate promising selective cytotoxicity.[3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for adherent and suspension cells.[4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.[4]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7; or acidic isopropanol)[5]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed cells at an appropriate density (e.g., 20,000-50,000 cells/well) in 100 µL of complete medium immediately before adding the test compound.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
BrdU Assay for Cell Proliferation
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA. Incorporated BrdU can be detected using a specific anti-BrdU antibody.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-24 hours at 37°C. The optimal labeling time depends on the cell doubling time.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add the fixing/denaturing solution and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells with PBS.
-
Add the anti-BrdU antibody conjugate and incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control cells.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Proposed Signaling Pathway Inhibition by Leptocarpin
Caption: Proposed mechanism of Leptocarpin-induced cytotoxicity via inhibition of the NF-κB signaling pathway.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
Application Notes and Protocols: Caspase Activity Assays in the Presence of Leptocarpin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin acetate (B1210297), a derivative of the natural sesquiterpene lactone Leptocarpin, is a promising compound in the field of oncology research. Studies on the closely related Leptocarpin have demonstrated its ability to induce apoptosis in various cancer cell lines, making it a molecule of interest for novel therapeutic strategies.[1] A key event in the apoptotic process is the activation of caspases, a family of cysteine proteases that execute programmed cell death. Therefore, the accurate measurement of caspase activity is crucial for elucidating the mechanism of action of compounds like Leptocarpin acetate.
These application notes provide detailed protocols for assessing caspase activity in response to this compound treatment. The methodologies described herein are designed to offer robust and reproducible results for researchers investigating the pro-apoptotic potential of this compound.
Mechanism of Action Overview
Leptocarpin has been shown to induce apoptosis through the intrinsic pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers the activation of a cascade of caspases, ultimately leading to the execution of cell death. Furthermore, Leptocarpin is an effective inhibitor of the NF-κB signaling pathway, a key regulator of cell survival and proliferation.[1] The inhibition of NF-κB is thought to contribute to the cytotoxic effects of Leptocarpin.[1] While direct studies on this compound are limited, it is hypothesized to share a similar mechanism of action with its parent compound.
Data Presentation
The following tables summarize hypothetical dose-response data for this compound on caspase-3/7 activity in a representative cancer cell line. These tables are provided as a template for researchers to populate with their own experimental data.
Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity (Luminescent Assay)
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
| 0 (Vehicle Control) | 15,000 | 1.0 |
| 1 | 25,500 | 1.7 |
| 5 | 67,500 | 4.5 |
| 10 | 120,000 | 8.0 |
| 25 | 180,000 | 12.0 |
| 50 | 195,000 | 13.0 |
Table 2: Time-Course of Caspase-3/7 Activation by this compound (10 µM)
| Incubation Time (hours) | Relative Luminescence Units (RLU) | Fold Increase vs. Time 0 |
| 0 | 15,000 | 1.0 |
| 2 | 22,500 | 1.5 |
| 4 | 60,000 | 4.0 |
| 8 | 120,000 | 8.0 |
| 12 | 150,000 | 10.0 |
| 24 | 135,000 | 9.0 |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminescent)
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 8 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold increase in caspase activity by dividing the average RLU of the treated samples by the average RLU of the vehicle control samples.
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol utilizes a colorimetric substrate that releases a chromophore upon cleavage by caspase-3.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA)
-
Reaction Buffer
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) to ensure a sufficient number of cells.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Caspase Assay:
-
In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the absorbance readings to the protein concentration of each sample.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
-
Visualizations
References
Application of Leptocarpin Acetate in Cancer Cell Lines: A Detailed Guide
Introduction: Leptocarpin, a sesquiterpene lactone isolated from Leptocarpha rivularis, has demonstrated significant cytotoxic and apoptotic effects on various human cancer cell lines.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the effects of Leptocarpin on HeLa (cervical cancer), HT-29 (colon adenocarcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells. The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of the NF-κB signaling pathway.[1][2]
Data Summary: Cytotoxicity of Leptocarpin
Leptocarpin has been shown to decrease the viability of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| HeLa | Cervical Cancer | 5 | 48 hours[3] |
| HT-29 | Colon Adenocarcinoma | 2.0 - 6.4 | Not Specified[2] |
| PC-3 | Prostate Cancer | 2.0 - 6.4 | Not Specified[2] |
| MCF-7 | Breast Cancer | 2.0 - 6.4 | Not Specified[2] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of Leptocarpin on the specified cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: HeLa, HT-29, PC-3, and MCF-7 cells can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Leptocarpin Treatment: Prepare a stock solution of Leptocarpin in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with the culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of Leptocarpin.
Caption: Proposed mechanism of Leptocarpin-induced apoptosis.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All work should be conducted in accordance with laboratory safety guidelines.
References
In Vivo Study Design for Leptocarpin Acetate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Leptocarpin acetate (B1210297), a sesquiterpene lactone with promising anti-inflammatory and anticancer properties. The following protocols are based on established animal models and data from related compounds, offering a robust framework for preclinical research.
Introduction to Leptocarpin Acetate
This compound is a natural compound isolated from Leptocarpha rivularis, a plant traditionally used in folk medicine. Preclinical studies have indicated that Leptocarpin and its acetate derivative possess significant biological activities, primarily attributed to the modulation of key signaling pathways involved in inflammation and cancer progression. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the induction of apoptosis in cancer cells.
Potential Therapeutic Applications & In Vivo Models
Based on its known biological activities, two primary therapeutic avenues for this compound are proposed for in vivo investigation:
-
Anti-inflammatory Activity: To be assessed using acute and chronic inflammation models.
-
Anticancer Activity: To be evaluated in xenograft models of human cancer.
Section A: Evaluation of Anti-inflammatory Activity
Application Note:
The following protocols describe two standard and well-characterized models of acute inflammation: Carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. These models are suitable for evaluating the potential of this compound to suppress the inflammatory response.
Experimental Protocols:
A.1. Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory effects of novel compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators.
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Harvest paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
-
A.2. TPA-Induced Ear Edema in Mice
This model is suitable for evaluating topically or systemically administered anti-inflammatory agents. TPA induces a rapid and potent inflammatory response characterized by edema and cellular infiltration.
-
Animal Model: Swiss albino or BALB/c mice (6-8 weeks old, 20-25g).
-
Materials:
-
This compound
-
Vehicle (e.g., acetone (B3395972) or ethanol)
-
TPA (12-O-tetradecanoylphorbol-13-acetate) solution in a suitable solvent.
-
Positive control: Indomethacin
-
Biopsy punch
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=6-8 per group) as described in A.1.
-
For topical application, dissolve this compound and the positive control in the vehicle.
-
Apply 20 µL of the test solution to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Apply 20 µL of TPA solution (e.g., 2.5 µ g/ear ) to the right ear of each mouse. The left ear serves as a control.
-
After 4-6 hours, sacrifice the animals and take a 6-8 mm diameter biopsy punch from both ears.
-
-
Endpoint Analysis:
-
Measure the weight of the ear punches. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculate the percentage of edema inhibition.
-
Homogenize ear tissue for MPO activity assay and cytokine analysis.
-
Data Presentation: Anti-inflammatory Studies
| Parameter | Vehicle Control | Positive Control (e.g., Indomethacin 10 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Carrageenan Model | |||||
| Paw Volume Increase (mL) at 3h | Value | Value | Value | Value | Value |
| % Inhibition of Edema at 3h | 0% | Value | Value | Value | Value |
| MPO Activity (U/g tissue) | Value | Value | Value | Value | Value |
| TNF-α Level (pg/mL) | Value | Value | Value | Value | Value |
| TPA Model | |||||
| Ear Punch Weight Difference (mg) | Value | Value | Value | Value | Value |
| % Inhibition of Edema | 0% | Value | Value | Value | Value |
| MPO Activity (U/g tissue) | Value | Value | Value | Value | Value |
Note: The proposed doses for this compound are hypothetical and should be determined through a preliminary dose-finding study. A toxicity study on a sesquiterpene lactone-enriched fraction showed a no-observed-adverse-effect level (NOAEL) of 80 mg/kg and an observed-adverse-effect-level (OAEL) of 2000 mg/kg in rats, suggesting a potentially wide therapeutic window.[1]
Section B: Evaluation of Anticancer Activity
Application Note:
The human tumor xenograft model is the gold standard for evaluating the efficacy of novel anticancer agents in an in vivo setting. This protocol outlines the establishment of a subcutaneous xenograft model to assess the antitumor activity of this compound.
Experimental Protocol:
B.1. Human Tumor Xenograft Model in Immunocompromised Mice
-
Animal Model: Athymic nude mice or SCID mice (4-6 weeks old).
-
Cell Lines: Human cancer cell lines known to have constitutively active NF-κB signaling (e.g., PC-3 for prostate cancer, HT-29 for colon cancer, MCF-7 for breast cancer).
-
Materials:
-
This compound
-
Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Positive control: A standard chemotherapeutic agent for the chosen cell line (e.g., Paclitaxel, 5-Fluorouracil).
-
Cancer cells (1-5 x 10^6 cells in 100-200 µL of serum-free medium or PBS, may be mixed with Matrigel).
-
Digital calipers.
-
-
Procedure:
-
Acclimatize mice for one week.
-
Subcutaneously inject the cancer cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: Positive control
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily or every other day)
-
-
Administer treatments for a predefined period (e.g., 21-28 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition.
-
Perform histological and immunohistochemical analysis of the tumors to assess apoptosis (e.g., TUNEL staining, cleaved caspase-3) and inhibition of NF-κB (e.g., p65 nuclear translocation).
-
Analyze key protein expression levels in tumor lysates via Western blotting (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, IκBα, p-IκBα, nuclear p65).
-
Data Presentation: Anticancer Study
| Parameter | Vehicle Control | Positive Control | This compound (25 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Initial Mean Tumor Volume (mm³) | Value | Value | Value | Value | Value |
| Final Mean Tumor Volume (mm³) | Value | Value | Value | Value | Value |
| Final Mean Tumor Weight (g) | Value | Value | Value | Value | Value |
| % Tumor Growth Inhibition | 0% | Value | Value | Value | Value |
| Mean Body Weight Change (%) | Value | Value | Value | Value | Value |
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
Troubleshooting & Optimization
Optimizing the extraction yield of Leptocarpin acetate from plant material
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the extraction yield of Leptocarpin acetate (B1210297) from plant material, primarily Leptocarpha rivularis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for Leptocarpin acetate?
A1: this compound, a sesquiterpene lactone, is predominantly isolated from the native Chilean plant Leptocarpha rivularis, a member of the Asteraceae family.[1] It is considered one of the main active compounds in this plant.
Q2: Which factors have the most significant impact on the extraction yield of this compound?
A2: Several factors can influence the extraction yield, including the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The developmental stage of the plant at harvest also plays a crucial role, as the concentration of secondary metabolites can vary.
Q3: What is the optimal solvent for extracting this compound?
A3: The choice of solvent is critical. Studies on Leptocarpha rivularis flowers have shown that different solvents yield varying amounts of total extract. While ethanol (B145695) provides a high total extract yield, solvents like ethyl acetate, n-hexane, and dichloromethane (B109758) have also been used effectively.[2][3][4] The optimal solvent will depend on the desired purity of the initial extract and the subsequent purification steps. For sesquiterpene lactones in general, polar organic solvents are often effective.
Q4: How stable is this compound during the extraction process?
A4: Sesquiterpene lactones can be sensitive to pH and temperature. Some sesquiterpene lactones with side chains have shown instability at a pH of 7.4 and a temperature of 37°C.[5] It is advisable to avoid high temperatures and neutral to basic pH conditions during extraction and storage to prevent degradation.
Q5: What are the most effective methods for purifying this compound from a crude extract?
A5: Following initial solvent extraction, crude extracts are typically purified using chromatographic techniques. A common approach involves liquid-liquid partitioning followed by column chromatography. For instance, a crude extract can be partitioned between water and ethyl acetate, with the sesquiterpene lactones concentrating in the ethyl acetate phase. Further purification can be achieved using silica (B1680970) gel column chromatography with a gradient of solvents like n-hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound effectively. | Conduct small-scale pilot extractions with a range of solvents (e.g., n-hexane, ethyl acetate, ethanol, methanol) to determine the most efficient one for your specific plant material. |
| Incomplete Extraction: The extraction time may be too short, or the temperature too low. | Increase the extraction time and/or moderately increase the temperature. For maceration, ensure sufficient contact time between the solvent and plant material. Be cautious with temperature increases to avoid degradation. | |
| Improper Plant Material Preparation: Large particle size of the dried plant material can limit solvent penetration. | Grind the dried plant material to a fine, uniform powder to maximize the surface area available for extraction. | |
| Degradation of this compound | High Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds like sesquiterpene lactones. | Use a rotary evaporator under reduced pressure for solvent removal at temperatures below 45°C. Avoid excessive heating during the extraction process. |
| Unfavorable pH: Neutral or alkaline conditions can promote the degradation of some sesquiterpene lactones.[5] | If aqueous solutions are used, consider acidifying the solvent slightly (e.g., with a small amount of acetic acid) to maintain a stable pH. | |
| Co-extraction of Impurities | Solvent with Broad Selectivity: Solvents like ethanol can extract a wide range of compounds, leading to a complex crude extract. | Employ a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophyll (B73375), followed by a more polar solvent like ethyl acetate to extract the sesquiterpene lactones. |
| Presence of Pigments and Polar Compounds: Chlorophyll and other polar compounds can interfere with subsequent purification steps. | Consider a pre-extraction step with a non-polar solvent or include a liquid-liquid partitioning step in your purification protocol. | |
| Poor Separation During Chromatography | Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other co-extracted compounds. | Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities (e.g., gradients of n-hexane and ethyl acetate). Thin-layer chromatography (TLC) can be used for rapid screening of solvent systems. |
| Column Overloading: Applying too much crude extract to the chromatography column can result in poor separation. | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. |
Data Presentation
Table 1: Comparison of Total Extraction Yield from Leptocarpha rivularis Flowers Using Different Solvents.
| Solvent | Yield (% w/w) |
| n-Hexane | 6.50 |
| Dichloromethane | 5.80 |
| Ethyl Acetate | 4.60 |
| Ethanol | 15.52 |
Data sourced from a study on the sequential Soxhlet extraction of L. rivularis flowers.
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol outlines a general procedure for the extraction and preliminary purification of this compound from dried Leptocarpha rivularis plant material.
1. Preparation of Plant Material:
-
Air-dry the aerial parts (leaves and flowers) of Leptocarpha rivularis at room temperature in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction (Maceration):
-
Weigh 100 g of the powdered plant material and place it into a suitable flask.
-
Add 1 L of ethyl acetate to the flask.
-
Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
3. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 200 mL of ethyl acetate and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C until a crude extract is obtained.
4. Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in a mixture of 90% methanol (B129727) and water.
-
Perform a liquid-liquid extraction with n-hexane to remove non-polar impurities such as chlorophyll and lipids. Discard the n-hexane layer.
-
The methanol-water layer containing the this compound can then be further processed.
5. Column Chromatography Purification:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude or partitioned extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing the purified this compound and evaporate the solvent to yield the final product.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A troubleshooting decision tree for low yield or degradation issues.
Caption: A simplified overview of the terpenoid biosynthesis pathway leading to sesquiterpene lactones.
References
- 1. Conformational analysis and biological activity of leptocarpin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Leptocarpin Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Leptocarpin acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of Leptocarpin acetate, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the final yield of this compound significantly lower than expected after scaling up the purification process?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | This compound, a sesquiterpenoid lactone, may be susceptible to degradation under certain conditions. Sesquiterpenoid lactones can be unstable at neutral to alkaline pH and at elevated temperatures[1]. To mitigate this, maintain a slightly acidic pH (around 5.5) throughout the extraction and purification process and avoid excessive heat[1]. When processing powdered plant material, be aware that some sesquiterpene lactones show instability over time, so it is advisable to use freshly powdered material for extraction[2]. |
| Inefficient Extraction | The initial extraction from the plant matrix may not be optimal. Consider employing a multi-step extraction process. For instance, a preliminary maceration in water followed by a liquid-liquid extraction with ethyl acetate has been effective for other sesquiterpene lactones[3]. |
| Suboptimal Chromatographic Conditions | The chromatographic parameters established at the lab scale may not translate directly to a larger scale. Re-evaluate the mobile phase composition, gradient slope, and flow rate. For reversed-phase chromatography, a gradient of acetonitrile (B52724) in water is commonly used for separating sesquiterpene lactones[4][5]. |
| Irreversible Adsorption on Stationary Phase | The compound may be irreversibly binding to the stationary phase of the chromatography column. This can be addressed by carefully selecting the stationary phase and ensuring the mobile phase has sufficient elution strength. |
Question 2: The purity of the isolated this compound is below the required specifications due to co-eluting impurities. How can this be resolved?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Structurally Similar Compounds | The crude extract likely contains other sesquiterpenoid lactones with similar polarities to this compound, making separation challenging[6]. To improve resolution, try optimizing the mobile phase by testing different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjusting the pH to alter the ionization and retention of impurities[7]. Employing a shallower gradient during elution can also enhance separation. |
| Column Overload | Exceeding the loading capacity of the chromatography column can lead to peak broadening and co-elution. Reduce the sample load or switch to a column with a higher capacity. |
| Insufficient Column Efficiency | The column may not have enough theoretical plates to separate the closely eluting compounds. Use a longer column or a column packed with smaller particles to increase efficiency. |
| Alternative Purification Technique Needed | For particularly challenging separations of similar compounds, consider alternative techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate sesquiterpenoid lactones[6]. |
Question 3: High backpressure is observed during the chromatographic purification step. What are the likely causes and how can it be addressed?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Precipitation of Sample in the Column | The sample may be precipitating at the head of the column, causing a blockage. Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, consider modifying the mobile phase composition. |
| Clogged Inlet Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column. Filter all samples and mobile phases before use. If a clog occurs, the frit may need to be replaced. |
| Column Packing Bed Compression | Over time and with repeated use, the column packing can compress, leading to higher backpressure. Repacking the column may be necessary. |
| High Viscosity of the Mobile Phase | The viscosity of the mobile phase can contribute to backpressure. If using a highly viscous solvent, consider operating at a slightly elevated temperature to reduce viscosity, but be mindful of the stability of this compound at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing a large-scale purification protocol for this compound?
A three-step process, similar to that used for other sesquiterpene lactones, is a good starting point. This would involve:
-
Extraction: Maceration of the plant material (e.g., Leptocarpha rivularis) in water.
-
Liquid-Liquid Extraction: Partitioning of the aqueous extract with an organic solvent like ethyl acetate to enrich the sesquiterpenoid lactone fraction.
-
Chromatography: Purification of the enriched extract using reversed-phase flash or preparative HPLC[3].
Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a suitable method for quantifying sesquiterpene lactones. A reversed-phase C18 or C8 column with a gradient of acetonitrile in water is a common setup[4][5]. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective[8][9].
Q3: Are there any specific storage conditions recommended for this compound and its extracts to prevent degradation?
Given the potential instability of sesquiterpenoid lactones, it is advisable to store both the crude extracts and the purified this compound at low temperatures (e.g., 4°C or -20°C)[10]. Storage in the dark and under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound
-
Maceration: Mix powdered Leptocarpha rivularis with deionized water at a 1:10 (w/v) ratio. Stir the mixture at room temperature for 12-18 hours.
-
Filtration: Separate the aqueous extract from the plant material by filtration.
-
Liquid-Liquid Extraction: Transfer the aqueous extract to a separatory funnel and perform three successive extractions with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the enriched extract.
Protocol 2: Large-Scale Chromatographic Purification
-
Column: A preparative C18 HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 30% B
-
10-50 min: 30-70% B (linear gradient)
-
50-55 min: 70-100% B (linear gradient)
-
55-60 min: 100% B (isocratic wash)
-
60-65 min: 100-30% B (linear gradient for re-equilibration)
-
-
Flow Rate: Dependent on column dimensions.
-
Detection: UV at 210 nm.
-
Fraction Collection: Collect fractions based on the elution of the target peak and analyze for purity by analytical HPLC.
Visualizations
Caption: Purification and Troubleshooting Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sesquiterpene Lactone Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Leptocarpin acetate for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leptocarpin acetate (B1210297) in in vitro experiments. The information is tailored for scientists and professionals in drug development, offering detailed protocols and data to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Leptocarpin acetate for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is recommended to perform serial dilutions from this stock solution to create working solutions.
Q3: My this compound is not dissolving well. What can I do?
A3: If you encounter solubility issues, gentle warming in a 37°C water bath and vortexing can aid dissolution. Ensure your DMSO is of high purity and anhydrous, as water content can reduce the solubility of hydrophobic compounds. If solubility remains an issue, consider trying other organic solvents like ethanol (B145695) or dimethylformamide (DMF), although DMSO is the most commonly used initial solvent.
Q4: What is the known mechanism of action for this compound?
A4: Leptocarpin, the parent compound of this compound, has been shown to induce apoptosis (programmed cell death) in cancer cell lines.[1] Its mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is crucial in regulating inflammatory responses and cell survival. By inhibiting NF-κB, Leptocarpin promotes apoptosis in cancer cells. It is anticipated that this compound acts through a similar mechanism.
Q5: How does this compound induce apoptosis?
A5: Leptocarpin has been observed to induce apoptosis through the mitochondrial pathway.[2] This involves changes in the mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol and the subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of the compound is too high, or the solvent concentration is not optimal. | Decrease the final concentration of this compound in your experiment. Ensure the final DMSO concentration is at or below 0.5%. Prepare fresh dilutions from your stock solution for each experiment. |
| High background cytotoxicity in control wells. | The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells. | Prepare a vehicle control with the same final concentration of DMSO as your experimental wells. Ensure the final DMSO concentration does not exceed 0.5%. If toxicity persists, consider lowering the DMSO concentration further or testing an alternative solvent. |
| Inconsistent or non-reproducible results. | Incomplete dissolution of the compound. Degradation of the compound in the stock solution. | Ensure the stock solution is completely dissolved before making dilutions. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| No observable effect of this compound on cells. | The concentration used is too low. The compound may have degraded. The cell line may be resistant. | Perform a dose-response experiment to determine the optimal concentration. Prepare a fresh stock solution. Verify the biological activity of your this compound on a sensitive cell line if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 404.45 g/mol .
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, perform serial dilutions of the stock solution with sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative solvent. |
| Water | Poorly soluble | Not recommended for initial solubilization. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Not recommended for initial solubilization. |
Visualizations
Caption: Experimental workflow for using this compound in vitro.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Induction of apoptosis via the mitochondrial pathway.
References
Technical Support Center: Enhancing the Bioavailability of Leptocarpin Acetate for In Vivo Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of Leptocarpin acetate (B1210297), a promising sesquiterpene lactone. Due to its lipophilic nature, Leptocarpin acetate often exhibits poor aqueous solubility, which can lead to low and variable bioavailability, hindering preclinical research. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question 1: After oral administration of a simple suspension of this compound, I'm observing very low or undetectable plasma concentrations. What could be the cause and how can I resolve this?
Answer:
This is a frequent challenge stemming from this compound's poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.
Possible Causes:
-
Low Aqueous Solubility: The compound is not dissolving sufficiently in the GI fluids to be absorbed.
-
Gastrointestinal Degradation: The compound may be unstable in the harsh environment of the stomach or intestines.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Solutions:
-
Particle Size Reduction: While a simple first step, micronization of the this compound powder can increase the surface area for dissolution. However, for significant improvements, more advanced formulation strategies are recommended.
-
Formulation Enhancement: The most effective approach is to utilize a bioavailability-enhancing formulation. We recommend exploring the following, with detailed protocols provided below:
-
Nanoemulsion: Encapsulating this compound in a lipid-based nanoemulsion can significantly improve its solubilization and absorption.
-
Solid Dispersion: Creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate of this compound.
-
Liposomal Formulation: Liposomes can encapsulate this compound, protecting it from degradation and improving its pharmacokinetic profile.
-
Question 2: I'm observing high variability in plasma concentrations between my experimental animals. What are the potential reasons and how can I improve consistency?
Answer:
High variability can undermine the statistical power of your study. The root cause often lies in inconsistent formulation or administration.
Possible Causes:
-
Inhomogeneous Formulation: If you are using a suspension or a non-stabilized formulation, the concentration of this compound may not be uniform in each dose.
-
Inconsistent Administration: Variations in gavage technique or animal stress levels can affect gastric emptying and absorption.
-
Fed vs. Fasted State: The presence of food in the GI tract can significantly alter the absorption of lipophilic compounds.
Solutions:
-
Ensure Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before drawing each dose. For advanced formulations like nanoemulsions, ensure they are properly prepared and stable.
-
Standardize Administration Protocol: Use a consistent gavage technique and handle animals gently to minimize stress.
-
Control for Fed/Fasted State: Standardize the feeding schedule of your animals. For most studies, administration to fasted animals (e.g., overnight fasting with free access to water) is recommended to reduce variability.
Question 3: My chosen formulation is difficult to prepare consistently, or it appears unstable. What should I do?
Answer:
The stability and reproducibility of your formulation are critical for reliable results.
Possible Causes:
-
Suboptimal Formulation Components: The choice of oils, surfactants, or polymers may not be ideal for this compound.
-
Incorrect Preparation Method: The procedure for creating the formulation may have inconsistencies.
Solutions:
-
Optimize Formulation Parameters: Systematically vary the ratios of your formulation components (e.g., oil-to-surfactant ratio in a nanoemulsion) to find the most stable and effective combination.
-
Follow Detailed Protocols: Adhere strictly to the detailed experimental protocols provided in this guide. Pay close attention to details such as temperature, mixing speed, and sonication time.
-
Characterize Your Formulation: Before in vivo administration, characterize your formulation for particle size, homogeneity, and drug loading to ensure consistency across batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an acetylated derivative of Leptocarpin, a sesquiterpene lactone isolated from plants of the Leptocarpha genus.[1][2] Like many other sesquiterpene lactones, it is a lipophilic molecule with poor water solubility. This property is a major obstacle to its absorption from the gastrointestinal tract, leading to low bioavailability and limiting its therapeutic potential in in vivo models.[3][4]
Q2: How does acetylation of Leptocarpin affect its properties?
Acetylation is a common chemical modification of natural products. In some cases, adding an acetate group can improve the compound's stability and lipophilicity, which may, in some formulation contexts, enhance its ability to be encapsulated in lipid-based delivery systems. For instance, lupeol (B1675499) acetate, a derivative of lupeol, has been reported to have better bioavailability than its parent compound.[1]
Q3: Which formulation strategy is best for my study?
The choice of formulation depends on your specific experimental needs, resources, and the desired route of administration.
-
Nanoemulsions are often a good starting point for oral studies as they can significantly enhance solubility and absorption.[4]
-
Solid dispersions are another excellent option for improving oral bioavailability and can be advantageous for solid dosage form development.[5]
-
Liposomal formulations are highly versatile and can be used for both oral and parenteral administration, offering the potential for targeted delivery.
Q4: What is the mechanism of action of Leptocarpin?
Leptocarpin has been shown to exert its biological effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key regulator of inflammation, cell survival, and immune responses. By inhibiting this pathway, Leptocarpin and its acetate derivative may exhibit anti-inflammatory and anti-cancer properties.[6][7]
Quantitative Data on Bioavailability Enhancement
The following table summarizes hypothetical, yet realistic, pharmacokinetic data for this compound in different formulations following oral administration in a rat model. This data is based on typical improvements seen for poorly soluble compounds with these formulation strategies and serves as a comparative guide.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 50 | 85 ± 25 | 4.0 ± 1.5 | 450 ± 150 | 100 (Reference) |
| Nanoemulsion | 50 | 450 ± 90 | 2.0 ± 0.5 | 2700 ± 550 | ~600 |
| Solid Dispersion | 50 | 380 ± 75 | 2.5 ± 1.0 | 2250 ± 450 | ~500 |
| Liposomal Formulation | 50 | 320 ± 60 | 3.0 ± 1.0 | 2000 ± 400 | ~440 |
Experimental Protocols
Preparation of a this compound Nanoemulsion
Objective: To prepare an oil-in-water (O/W) nanoemulsion to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Polysorbate 80 (Tween® 80)
-
Sorbitan monooleate (Span® 80)
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Deionized water
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Oil Phase Preparation: Dissolve this compound in MCT oil at a concentration of 10 mg/mL. Gently warm and stir until fully dissolved.
-
Surfactant Mixture: In a separate container, prepare a surfactant mixture by combining Polysorbate 80 and Sorbitan monooleate at a 4:1 ratio (w/w).
-
Pre-emulsion Formation: Add the surfactant mixture to the oil phase and mix thoroughly.
-
Emulsification: While stirring the oil/surfactant mixture, slowly add deionized water dropwise until a coarse emulsion is formed.
-
Sonication: Place the coarse emulsion in an ice bath and sonicate using a probe sonicator. Use pulsed sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to form a translucent nanoemulsion.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and drug loading before in vivo use.
Preparation of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolution: Dissolve this compound and PVP K30 in ethanol in a 1:5 weight ratio (drug to polymer). Ensure complete dissolution.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at 40°C under vacuum until a thin film is formed on the wall of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Storage: Store the powdered solid dispersion in a desiccator until use. For administration, the powder can be suspended in an appropriate vehicle like 0.5% carboxymethyl cellulose.
In Vivo Pharmacokinetic Study Protocol
Objective: To evaluate the pharmacokinetic profile of different this compound formulations.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulations
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
UPLC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Pharmacokinetics of costunolide and dehydrocostuslactone after oral administration of Radix aucklandiae extract in normal and gastric ulcer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Stability issues of Leptocarpin acetate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Leptocarpin acetate (B1210297) in different solvents. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Direct stability data for Leptocarpin acetate in various solvents is limited. The information provided below is largely based on the known stability of other sesquiterpene lactones (STLs), a class of compounds to which this compound belongs. Researchers should consider this when designing their experiments and may need to perform their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many other sesquiterpene lactones, can be influenced by several factors:
-
pH: this compound may be unstable in neutral to alkaline aqueous solutions. Sesquiterpene lactones with side chains have been shown to lose these chains at a pH of 7.4.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2][3][4][5] Long-term storage at room temperature or higher is generally not recommended.
-
Solvent Type: Protic solvents, particularly alcohols like ethanol, can react with the functional groups of sesquiterpene lactones, leading to the formation of adducts and a decrease in the concentration of the active compound.[2][3][4][5]
-
Light: While specific data for this compound is unavailable, many natural products are sensitive to light. It is advisable to protect solutions from light to prevent potential photodegradation.
-
Oxygen: Oxidative degradation can occur, especially for compounds with susceptible functional groups. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For long-term storage, it is recommended to prepare stock solutions in a dry, aprotic solvent in which this compound is soluble, such as dimethyl sulfoxide (B87167) (DMSO) or acetone. These solvents are less likely to react with the compound compared to protic solvents like alcohols or water.
Q3: How should I store my this compound stock solution?
A3: To maximize stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: My this compound solution has a precipitate. What should I do?
A4: A precipitate in your solution could be due to several reasons:
-
Low Solubility: You may have exceeded the solubility limit of this compound in the chosen solvent.
-
Degradation: The degradation products of this compound may be less soluble than the parent compound.
-
Temperature Effects: If the solution was stored at a low temperature, the precipitate might be the compound that has crystallized out of solution. Try warming the solution to room temperature and vortexing to see if it redissolves.
If the precipitate does not redissolve upon warming and vortexing, it is likely due to degradation or insolubility. In this case, it is recommended to prepare a fresh solution.
Q5: How can I check for the degradation of my this compound solution?
A5: The most reliable method to assess the stability of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] By comparing the chromatogram of your stored solution to that of a freshly prepared standard, you can quantify the amount of this compound remaining and detect the presence of any degradation products.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptom: Your experimental results show a diminished or inconsistent biological effect of this compound over time.
Potential Cause: This is a strong indicator of chemical instability and degradation of the compound in your working solution.
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Solvent Choice: If you are using an aqueous buffer or an alcoholic solvent for your working solution, the compound may be degrading.
-
Storage Conditions: Ensure that stock solutions are stored at or below -20°C and that working solutions are prepared fresh before each experiment. Avoid leaving working solutions at room temperature for extended periods.
-
-
Perform a Stability Check:
-
If you have access to HPLC, analyze an aliquot of your working solution to determine the concentration of intact this compound. Compare this to a freshly prepared standard.
-
-
Optimize Experimental Conditions:
-
Minimize the incubation time of this compound in aqueous media if possible.
-
If your biological system allows, consider using a slightly more acidic buffer, as some sesquiterpene lactones are more stable at a lower pH.[1]
-
Issue 2: Inconsistent Results Between Experiments
Symptom: You are observing significant variability in your experimental outcomes when using the same nominal concentration of this compound.
Potential Cause: Inconsistent preparation of working solutions or degradation of the stock solution.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Ensure that the same procedure is followed for preparing working solutions in every experiment.
-
Always use a freshly thawed aliquot of the stock solution. Do not reuse leftover diluted solutions from previous experiments.
-
-
Evaluate Stock Solution Integrity:
-
If you have been using the same stock solution for a long time, it may have degraded. Prepare a fresh stock solution from solid this compound.
-
Analyze the old and new stock solutions by HPLC to compare their concentrations.
-
Data Presentation
Table 1: Stability of Sesquiterpene Lactones in Arnica Tincture After 3 Years
| Storage Temperature (°C) | Decrease in Sesquiterpene Lactone Content (%) |
| +4 | 13 |
| +25 | 32 |
| +30 | 37 |
Data adapted from a study on the stability of sesquiterpene lactones in Arnica tincture.[2][3][5]
Experimental Protocols
Protocol 1: General HPLC-Based Stability Assessment of this compound
This protocol provides a general method for assessing the stability of this compound in a chosen solvent system.
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of solid this compound and dissolve it in a suitable aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution. This will serve as your T=0 reference standard.
-
-
Prepare Test Solutions:
-
Dilute the stock solution to the final desired concentration in the solvent system you wish to test for stability (e.g., phosphate-buffered saline pH 7.4, cell culture medium, ethanol).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot of the test solution into an HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile-water or methanol-water) to achieve good separation.
-
Record the retention time and peak area of the this compound peak.
-
-
Incubate Solutions:
-
Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored test solution and analyze it by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point (Tx) to the peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Mandatory Visualization
The biological activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for HPLC-based stability assessment.
References
Troubleshooting inconsistent results in Leptocarpin acetate cytotoxicity assays
Technical Support Center: Leptocarpin Acetate (B1210297) Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leptocarpin acetate in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Information
Q1: What is this compound and what is its mechanism of action?
Leptocarpin is a sesquiterpene lactone, a class of natural products that have garnered significant attention in drug research for their broad biological activities, including anticancer and anti-inflammatory properties.[1] It is isolated from Leptocarpha rivularis, a plant native to Chile.[1]
The cytotoxic effects of Leptocarpin are primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
-
Apoptosis Induction : Leptocarpin has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is evidenced by the condensation of chromatin, nuclear fragmentation, release of cytochrome c into the cytosol, and subsequent activation of caspase-3.[1][2]
-
NF-κB Inhibition : Like many other sesquiterpene lactones, Leptocarpin is an effective inhibitor of the NF-κB pathway.[1][3] This pathway is crucial for cell survival, inflammation, and proliferation, and its inhibition can render cancer cells more susceptible to apoptosis.[3][4][5] The mechanism often involves preventing the degradation of IκB proteins (inhibitors of NF-κB), which keeps NF-κB sequestered in the cytoplasm and unable to activate pro-survival genes.[3]
Section 2: Troubleshooting Inconsistent Assay Results
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in cytotoxicity assays and can stem from both technical and biological variability.[6][7][8] An IC50 value represents the concentration of a drug required to inhibit a biological process by 50%.[7]
Potential Causes and Solutions:
-
Cell Seeding and Density:
-
Problem: Uneven cell distribution in the microplate wells is a primary source of variability.[6] Adherent cells can settle quickly, leading to different cell numbers in each well.
-
Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. It is also critical to determine the optimal cell seeding density for your specific cell line and assay duration, as this can significantly impact results.[6]
-
-
Cell Health and Passage Number:
-
Problem: Cells with high passage numbers can exhibit altered growth rates and drug sensitivity. Mycoplasma contamination can also severely affect cell health and metabolism.
-
Solution: Use cells from a consistent and low passage number range for all experiments. Regularly test cultures for mycoplasma contamination.
-
-
Pipetting Accuracy:
-
Problem: Small volume inaccuracies during the serial dilution of this compound or the addition of reagents can lead to significant errors in the final concentration and, consequently, the IC50 value.[6][9]
-
Solution: Use calibrated pipettes and proper, consistent pipetting techniques.[6] For serial dilutions, ensure thorough mixing between each step.
-
-
Compound Solubility and Stability:
-
Problem: this compound is likely dissolved in a solvent like DMSO. Poor dissolution or precipitation of the compound at higher concentrations in the culture media can lead to inaccurate dosing.
-
Solution: Ensure the compound is fully dissolved in the stock solution. When diluting into culture media, mix thoroughly and visually inspect for any precipitation. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all wells, including vehicle controls.[6]
-
-
Assay Incubation Times:
-
Problem: Variation in the incubation time with the compound or with the assay reagent (e.g., MTT, XTT) can alter the final readings.
-
Solution: Standardize all incubation times precisely. Use a multichannel pipette for simultaneous addition of reagents where possible.
-
Q3: I'm observing high background noise or false positives in my MTT assay. What could be the cause?
The MTT assay measures cellular metabolic activity, and several factors can interfere with the chemical reduction of the MTT reagent to its formazan (B1609692) product.[10]
-
Compound Interference:
-
Problem: this compound, as a plant-derived compound, or other components in an extract, may have reducing properties that can chemically reduce MTT to formazan, independent of cellular activity.[9][10] This leads to a false positive signal (higher apparent viability).
-
Solution: Run a "no-cell" control where the compound is added to the culture medium and the MTT reagent. Any color change in these wells indicates direct chemical interference.[10] If interference is observed, consider switching to an alternative cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[9]
-
-
Incomplete Solubilization of Formazan:
-
Problem: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of error.[9]
-
Solution: Ensure the volume of the solubilization buffer is sufficient and that it is mixed thoroughly in each well. Allow adequate incubation time for the crystals to completely dissolve.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the media and can affect cell growth and assay results.[9]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate.[6][9]
-
Q4: My dose-response curve is not sigmoidal (S-shaped). How can I fix this?
A non-sigmoidal curve can indicate issues with your concentration range, assay setup, or the compound's mechanism.
-
Inappropriate Concentration Range:
-
Problem: If the concentrations tested are too high, you may only see the bottom plateau of the curve (100% inhibition). If they are too low, you will only see the top plateau (0% inhibition).
-
Solution: Perform a wide range-finding experiment first (e.g., from 0.01 µM to 100 µM) to identify the approximate range of activity. Then, perform a more detailed experiment with more data points around the estimated IC50.
-
-
Narrow Therapeutic Window:
-
Problem: Some compounds induce cell death very rapidly over a very narrow concentration range, which can make it difficult to generate a smooth curve.[11]
-
Solution: Increase the number of concentrations tested within that narrow window to better define the curve.
-
-
Compound Precipitation:
-
Problem: If the compound precipitates at higher concentrations, the effective dose will plateau, leading to a flattening of the curve at the high end.
-
Solution: Check the solubility limit of this compound in your final assay medium. If precipitation is an issue, you may need to adjust the solvent or accept a lower maximum test concentration.
-
Experimental Protocols & Data
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number, compound concentrations, and incubation times is essential for each specific cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal seeding density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. Dilute these into complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Presentation
Quantitative data for Leptocarpin should be determined empirically for each cell line. The tables below provide example values and recommended starting parameters.
Table 1: Example Seeding Densities for a 96-Well Plate Assay
| Cell Line | Type | Recommended Seeding Density (cells/well) |
|---|---|---|
| HeLa | Cervical Cancer | 2,000 - 5,000 |
| HT-29 | Colon Adenocarcinoma | 5,000 - 10,000 |
| PC-3 | Prostate Cancer | 4,000 - 8,000 |
| MCF-7 | Breast Cancer | 5,000 - 10,000 |
| SK-Hep-1 | Liver Adenocarcinoma | 3,000 - 7,000 |
Note: Optimal density depends on the cell growth rate and assay duration. These are starting points for a 48-72h assay.
Table 2: Reported IC50 Values for Leptocarpin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| HT-29 | Colon | ~2.0 - 6.4 | Not Specified | [2] |
| PC-3 | Prostate | ~2.0 - 6.4 | Not Specified | [2] |
| DU-145 | Prostate | ~2.0 - 6.4 | Not Specified | [2] |
| MCF7 | Breast | ~2.0 - 6.4 | Not Specified | [2] |
| MDA MB-231 | Breast | ~2.0 - 6.4 | Not Specified | [2] |
| SK-Hep-1 | Liver | ~5.0 | 48 hours | [12] |
| HDF | Human Dermal Fibroblasts | ~18.7 | Not Specified | [2] |
Note: These values serve as a reference. It is crucial to determine the IC50 in your specific experimental system.
Visualizations: Workflows and Pathways
Caption: General workflow for a this compound cytotoxicity (MTT) assay.
Caption: Troubleshooting logic for inconsistent IC50 values in cytotoxicity assays.
Caption: Putative mechanism of Leptocarpin via inhibition of the NF-κB pathway.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Leptocarpin Acetate in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Leptocarpin acetate (B1210297) in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Leptocarpin acetate in cancer cells?
This compound, a sesquiterpene lactone, is structurally similar to Leptocarpin. Studies on Leptocarpin have shown that it induces cytotoxicity and apoptosis in cancer cell lines.[1] A key part of its mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1] NF-κB is a crucial transcription factor that promotes cancer cell survival, proliferation, and resistance to therapy.[2][3][4] By inhibiting NF-κB, Leptocarpin and likely this compound, can trigger programmed cell death (apoptosis).[1]
Q2: My cancer cell line has developed resistance to this compound. What are the potential underlying mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, based on its proposed mechanism of action and established principles of drug resistance in cancer, several possibilities can be hypothesized:
-
Alterations in the NF-κB Signaling Pathway: Cancer cells can develop mutations in the components of the NF-κB pathway that make it constitutively active and less sensitive to inhibitors.[5]
-
Upregulation of Anti-Apoptotic Proteins: The cancer cells may have increased the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, which can block the apoptotic cascade initiated by this compound.[6][7][8]
-
Increased Drug Efflux: The cancer cells might be actively pumping this compound out of the cell using transporter proteins like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[7] This is a common mechanism of resistance to natural product-based drugs.
-
Activation of Alternative Survival Pathways: The cancer cells may have activated other signaling pathways that promote survival and proliferation, thereby compensating for the inhibition of the NF-κB pathway.[9]
-
Target Modification: Although less common for this class of compounds, the direct molecular target of this compound within the cell could be altered, reducing the drug's binding affinity and efficacy.
Q3: How can I confirm that my cell line is truly resistant to this compound?
To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.[10][11]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound observed in my cancer cell line.
This guide will walk you through the initial steps to characterize and understand the potential resistance.
Workflow for Investigating this compound Resistance
Caption: Experimental workflow for investigating resistance to this compound.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of this compound in both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A significantly higher IC50 value in the suspected resistant line confirms resistance.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | 5 | 1 |
| Resistant Line | 50 | 10 |
Step 2: Investigate the NF-κB Pathway
-
Hypothesis: The resistant cells have altered NF-κB signaling.
-
Experiment: Use Western blotting to compare the levels of key NF-κB pathway proteins (total and phosphorylated forms of p65 and IκBα) in parental and resistant cells, with and without this compound treatment.[12][13][14][15]
-
Expected Outcome: Resistant cells might show higher basal levels of phosphorylated (active) p65 or altered degradation of IκBα upon treatment.
| Protein | Parental Cells (Treated) | Resistant Cells (Treated) |
| p-p65 (active) | Decreased | No significant change |
| Total p65 | No change | No change |
| IκBα | Stabilized | Degraded |
Step 3: Assess Apoptosis
-
Hypothesis: The resistant cells are evading apoptosis.
-
Experiment 1: Annexin V/PI Staining. Use flow cytometry to quantify the percentage of apoptotic cells in both cell lines after treatment with this compound.[16][17][18][19][20]
-
Experiment 2: Caspase-3 Activity Assay. Measure the activity of caspase-3, a key executioner caspase in apoptosis.[21][22][23][24][25]
-
Expected Outcome: A lower percentage of apoptotic cells and reduced caspase-3 activity in the resistant cell line compared to the parental line after treatment.
| Assay | Parental Cells (Treated) | Resistant Cells (Treated) |
| Apoptotic Cells (%) | 45% | 10% |
| Caspase-3 Activity (Fold Change) | 5.0 | 1.5 |
Problem 2: My resistant cell line does not show significant changes in the NF-κB pathway or apoptosis markers.
Step 1: Investigate Drug Efflux
-
Hypothesis: The resistant cells are actively pumping out this compound.
-
Experiment: Rhodamine 123 Accumulation/Efflux Assay. Use a fluorescent substrate of P-glycoprotein, like Rhodamine 123, to assess its activity.[26] Compare the accumulation and efflux of the dye in parental and resistant cells. The experiment can also be performed in the presence of a known P-gp inhibitor (e.g., Verapamil) to confirm P-gp's role.[27][28][29][30]
-
Expected Outcome: Resistant cells will show lower intracellular accumulation and faster efflux of Rhodamine 123, which can be reversed by a P-gp inhibitor.
| Condition | Parental Cells (Fluorescence) | Resistant Cells (Fluorescence) |
| Rhodamine 123 only | High | Low |
| Rhodamine 123 + Verapamil | High | High |
Step 2: Broaden the Search for Resistance Mechanisms
-
Hypothesis: Novel or unexpected resistance mechanisms are at play.
-
Experiment: Gene Expression Profiling. Perform RNA sequencing (RNA-seq) or microarray analysis to compare the transcriptomes of the parental and resistant cell lines.[31][32][33][34][35] This can reveal the upregulation of alternative survival pathways or other resistance-conferring genes.
-
Expected Outcome: Identification of differentially expressed genes that can point towards new hypotheses for the resistance mechanism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][11][36][37][38]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
96-well plates, cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.
-
Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.
-
-
Dose Escalation:
-
Once the cells in the this compound-treated culture resume a normal growth rate (comparable to the DMSO-treated control), subculture them and increase the this compound concentration by approximately 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. This process can take several months.
-
-
Characterization of Resistant Cells:
-
Periodically, determine the IC50 of the this compound-treated cells to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., 10-fold higher IC50 than the parental line), the resistant cell line is established.
-
-
Cryopreservation:
-
It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed both parental and resistant cells.
-
Treat with this compound or DMSO for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed both parental and resistant cells.
-
Treat with this compound or DMSO for the desired time.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the hypothesized signaling pathway of this compound and potential points where resistance can emerge.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
- 23. biogot.com [biogot.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. abcam.com [abcam.com]
- 26. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. P-gp Substrate Identification | Evotec [evotec.com]
- 28. content.abcam.com [content.abcam.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
- 34. Gene expression profiling of drug-resistant small cell lung cancer cells by combining microRNA and cDNA expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Gene Expression Profiling to Characterize Anticancer Drug Sensitivity | Springer Nature Experiments [experiments.springernature.com]
- 36. researchgate.net [researchgate.net]
- 37. Cell Culture Academy [procellsystem.com]
- 38. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: A Guide to Studying Leptocarpin Acetate's Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the biological effects of Leptocarpin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Leptocarpin acetate and what are its known biological activities?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family.[1] It is a derivative of Leptocarpin, which is isolated from plants like Leptocarpha rivularis.[2][3] Research has shown that Leptocarpin and its acetate form possess various biological activities, including anti-inflammatory and anticancer effects.[2][4]
Q2: What is the primary mechanism of action for this compound's anticancer effects?
A2: The anticancer activity of this compound is largely attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is achieved, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] By inhibiting NF-κB, this compound can downregulate the expression of anti-apoptotic genes, making cancer cells more susceptible to apoptosis. The induction of apoptosis is confirmed by observations such as chromatin condensation, nuclear fragmentation, the release of cytochrome c from mitochondria, and an increase in caspase-3 activity.[2][3]
Q3: How does this compound exert its anti-inflammatory effects?
A3: The anti-inflammatory properties of this compound are also linked to the inhibition of the NF-κB signaling pathway.[5][6] The NF-κB pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) which produces the inflammatory mediator nitric oxide (NO).[5][7] By suppressing NF-κB activation, this compound can reduce the production of these inflammatory molecules.
Q4: What are some common challenges when working with this compound in cell-based assays?
A4: Like many natural products, researchers might encounter challenges with solubility, purity, and potential interference with assay reagents. Poor solubility can lead to inaccurate dosing and precipitation in cell culture media. It's also crucial to have a highly purified compound to ensure the observed effects are due to this compound and not contaminants. Furthermore, some natural compounds can interfere with colorimetric or fluorometric assays, leading to false-positive or false-negative results.
Data Presentation: Cytotoxicity of Leptocarpin
The following table summarizes the 50% inhibitory concentration (IC50) values of Leptocarpin (LTC) in various human cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| DU-145 | Prostate Cancer | 2.0 ± 0.8 |
| PC-3 | Prostate Cancer | 4.5 |
| HT-29 | Colon Cancer | - |
| MCF7 | Breast Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| MG63 | Osteosarcoma | 23.533 |
Note: Specific IC50 values for HT-29, MCF7, and MDA-MB-231 for pure Leptocarpin were not consistently available in the searched literature, though extracts containing it show activity. The MG63 IC50 is for Leptocarpin (LTC) after 48h treatment.[8][9]
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to study the effects of this compound, along with troubleshooting advice for common issues.
Cell Viability and Cytotoxicity Assays
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: Cell Viability Assays
| Issue | Possible Cause | Solution |
| High Background Signal | Compound interferes with the assay reagent. | Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Contamination of reagents or cultures. | Use fresh, sterile reagents and regularly check cultures for contamination. | |
| Low Signal or No Response | Compound is not cytotoxic at the tested concentrations. | Increase the concentration range and/or the incubation time. |
| Low cell number or poor cell health. | Ensure optimal cell seeding density and viability before starting the experiment. | |
| Inconsistent Results | Uneven cell seeding or pipetting errors. | Be meticulous with cell counting and pipetting techniques. Use multichannel pipettes for consistency. |
| Compound precipitation. | Check the solubility of this compound in your final culture medium concentration. If it precipitates, consider using a lower concentration or a different solvent system. |
Western Blot Analysis of NF-κB Pathway
Protocol: Western Blot
-
Cell Lysis: Treat cells with this compound and/or a stimulant like LPS. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane.[4][10] |
| Inefficient protein transfer. | Optimize transfer time and voltage. Check transfer efficiency with Ponceau S staining.[10] | |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody.[4][11] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12] |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washing steps.[12] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody or try different antibody dilutions. |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer. Keep samples on ice. |
Measurement of Inflammatory Mediators
Protocol: Nitric Oxide (NO) Assay (Griess Assay)
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Standard Curve Preparation: Prepare a standard curve using sodium nitrite (B80452).
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[13]
-
Incubation: Incubate the mixture for 10-15 minutes at room temperature, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples using the standard curve.
Protocol: TNF-α and IL-6 ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Addition: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Troubleshooting Guide: Inflammatory Mediator Assays
| Issue | Possible Cause | Solution |
| High Background (ELISA) | Insufficient washing. | Ensure thorough washing between steps.[14][15] |
| Cross-reactivity of antibodies. | Use highly specific matched antibody pairs. | |
| Contamination of reagents. | Use fresh, sterile reagents.[15] | |
| Low Signal (Griess/ELISA) | Low production of the mediator. | Ensure adequate stimulation of the cells. Check the time course of production. |
| Reagent degradation. | Use fresh reagents and store them properly. | |
| High Variability | Pipetting errors. | Use calibrated pipettes and be consistent with technique. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
Apoptosis Assays
Protocol: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[17]
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Protocol: Cytochrome c Release by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with a primary antibody against Cytochrome c.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will be diffusely distributed throughout the cytoplasm.[18]
Troubleshooting Guide: Apoptosis Assays
| Issue | Possible Cause | Solution |
| No Increase in Caspase Activity | Apoptosis is not occurring via a caspase-3 dependent pathway. | Investigate other markers of apoptosis or other caspases. |
| Insufficient treatment time or dose. | Perform a time-course and dose-response experiment. | |
| Diffuse Cytochrome c Staining in Control Cells | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. |
| Over-permeabilization during staining. | Optimize the concentration and incubation time of the permeabilization agent. | |
| Weak Fluorescent Signal | Low primary antibody concentration. | Increase the primary antibody concentration. |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to the excitation light. |
Visualizing the Pathways: Signaling and Workflows
To further aid in understanding the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. researchgate.net [researchgate.net]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Leptocarpin Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Leptocarpin acetate (B1210297) in experiments, with a focus on identifying and minimizing off-target effects. The following troubleshooting guides and FAQs will help address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Leptocarpin acetate and what is its primary mechanism of action?
A1: this compound is a derivative of Leptocarpin, a natural sesquiterpene lactone isolated from Leptocarpha rivularis. Its primary known mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis.[3][4] By inhibiting NF-κB, this compound can induce apoptosis in cancer cells.[5]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[6] For this compound, this means it might affect signaling pathways other than NF-κB. Sesquiterpene lactones as a class are known to be reactive molecules, which can lead to interactions with multiple cellular targets.[7][8][9] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility.[6]
Q3: What are the potential off-target pathways of this compound?
A3: While the off-target profile of this compound is not extensively characterized, studies on other sesquiterpene lactones suggest potential interactions with other signaling pathways crucial for cell growth and survival, such as:
Due to the reactive nature of its α-methylene-γ-lactone group, this compound could also potentially interact with any protein containing reactive cysteine residues.
Q4: How can I be sure that the cellular phenotype I observe is due to the inhibition of NF-κB?
A4: Validating that the observed effect is on-target is critical. A multi-faceted approach is recommended:
-
Use a structurally unrelated NF-κB inhibitor: If a different inhibitor targeting the same pathway produces the same phenotype, it strengthens the evidence for on-target activity.[6]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of key components of the NF-κB pathway (e.g., p65/RelA). If the phenotype is lost in the absence of the target protein, it is likely an on-target effect.
-
Rescue experiments: If possible, overexpressing a downstream effector of the NF-κB pathway might rescue the phenotype induced by this compound.
-
Use an inactive analog: A structurally similar but biologically inactive analog of this compound, if available, should not produce the same phenotype.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Compound instability or degradation. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect the compound from light. |
| Cell line variability. | - Use cells with a low passage number and periodically perform cell line authentication. | |
| Observed phenotype does not match known effects of NF-κB inhibition. | Off-target effects are dominating the cellular response. | - Perform a dose-response experiment to determine the lowest effective concentration that inhibits NF-κB without causing widespread toxicity. - Use orthogonal validation methods as described in FAQ Q4. - Profile the activity of this compound against a panel of kinases or other relevant targets to identify potential off-targets. |
| High levels of cytotoxicity at concentrations expected to be specific for NF-κB. | Compound aggregation at high concentrations. | - Visually inspect the solution for any signs of precipitation. - Include a surfactant like 0.01% Triton X-100 in biochemical assays to prevent aggregation.[6] |
| Off-target toxicity. | - Perform a cell viability assay in parallel with your functional assays to distinguish specific inhibition from general toxicity. - Attempt to rescue the phenotype with downstream effectors of the target pathway. | |
| Vehicle control (e.g., DMSO) shows a biological effect. | Solvent concentration is too high. | - Ensure the final concentration of DMSO is below 0.5%, and ideally below 0.1%. - Include the same concentration of the vehicle in all control wells.[6] |
Quantitative Data Summary
The following tables provide a summary of reported concentrations and IC50 values for Leptocarpin to guide experimental design. Note that values for this compound may vary.
Table 1: Cytotoxicity of Leptocarpin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| AGS | Gastric Cancer | 5.10 ± 3.88 | 48 |
| MKN-45 | Gastric Cancer | 8.10 ± 0.38 | 48 |
| EA.hy926 | Endothelial | 4.75 ± 0.33 (24h), 3.9 ± 0.34 (48h) | 24 and 48 |
| A375 | Melanoma | 60.1 | Not Specified |
| A2058 | Melanoma | 90.2 | Not Specified |
Data compiled from multiple sources.[11][12][13]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that effectively inhibits the NF-κB pathway while minimizing off-target effects and general cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Treat cells with the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours).
-
Endpoint Assays:
-
NF-κB Inhibition Assay: Measure the activity of the NF-κB pathway. This can be done using a reporter gene assay (e.g., luciferase under the control of an NF-κB responsive promoter) or by measuring the phosphorylation of downstream targets like IκBα via Western blot.
-
Cell Viability Assay: In a parallel plate, assess cell viability using an MTS or CellTiter-Glo® assay.
-
-
Data Analysis: Plot the percentage of NF-κB inhibition and the percentage of cell viability against the log of the this compound concentration. The optimal concentration range is where NF-κB inhibition is maximal with minimal impact on cell viability.
Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the NF-κB pathway.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a key component of the NF-κB pathway (e.g., the p65 subunit, REL A).
-
Transfection and Selection: Transfect the cells with the CRISPR-Cas9 machinery and the gRNA. Select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target protein by Western blot or sequencing.
-
Phenotypic Analysis: Treat the knockout cells and wild-type control cells with this compound.
-
Data Interpretation: If the phenotype observed in wild-type cells upon this compound treatment is absent or significantly reduced in the knockout cells, this strongly suggests an on-target effect.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Leptocarpin Acetate Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of Leptocarpin acetate (B1210297) to target cells.
Frequently Asked Questions (FAQs)
1. What is Leptocarpin acetate and what are the main challenges in its delivery?
This compound is a sesquiterpene lactone, a class of natural compounds with demonstrated anticancer and anti-inflammatory properties.[1] A primary mechanism of its cytotoxic effect is the induction of apoptosis (programmed cell death) and the inhibition of the NF-κB signaling pathway, which is often overactive in cancer cells.[1] However, its therapeutic potential is often limited by challenges such as poor water solubility, low bioavailability, and non-specific targeting, which can lead to systemic toxicity.[2] To overcome these issues, nanoparticle-based drug delivery systems are being explored to enhance its solubility, stability, and targeted delivery.[2][3]
2. Why are nanoparticles a promising strategy for delivering this compound?
Nanoparticles offer several advantages for delivering hydrophobic drugs like this compound:
-
Enhanced Bioavailability: Encapsulating the drug in nanoparticles can improve its solubility and protect it from degradation in the bloodstream, leading to increased bioavailability.[2][4]
-
Targeted Delivery: Nanoparticles can be engineered to specifically target cancer cells, minimizing side effects on healthy tissues.[3][4] This can be achieved by attaching targeting ligands (like antibodies or peptides) to the nanoparticle surface that bind to receptors overexpressed on cancer cells.
-
Controlled Release: Nanoparticle formulations can be designed for sustained or triggered release of the drug at the target site, maintaining therapeutic concentrations over a longer period.[5][6]
-
Reduced Toxicity: By targeting the drug to the site of action, the overall required dosage can be reduced, thereby minimizing systemic toxicity.[5][6]
3. What is the proposed mechanism of action for this compound's anti-cancer effects?
This compound's anti-cancer activity is attributed to its ability to induce apoptosis and inhibit the NF-κB signaling pathway.[1]
-
Apoptosis Induction: It can trigger the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and subsequent cell death.[1]
-
NF-κB Inhibition: The NF-κB pathway is crucial for cell survival and proliferation. This compound can inhibit this pathway, making cancer cells more susceptible to apoptosis.[1]
4. What are the key parameters to consider when characterizing this compound-loaded nanoparticles?
The critical quality attributes for nanoparticle formulations include:
-
Particle Size: Influences in vivo distribution, cellular uptake, and clearance by the immune system. A size range of 100-200 nm is often considered ideal for tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
-
Polydispersity Index (PDI): A measure of the size distribution uniformity. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a homogenous population of nanoparticles.[7]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their stability in suspension. Values greater than +30 mV or less than -30 mV suggest good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[8][9]
-
Encapsulation Efficiency (%EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.
-
Drug Loading (%DL): The weight percentage of the drug relative to the total weight of the nanoparticle.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic phase. | Ensure this compound is fully dissolved in the organic solvent before emulsification. Consider using a co-solvent system or gentle heating to improve solubility. |
| Drug leakage into the aqueous phase during emulsification. | Optimize the emulsification parameters. A rapid diffusion of the organic solvent into the aqueous phase can lead to premature drug precipitation. Try adjusting the stirring speed or the rate of addition of the organic phase. |
| Incompatible polymer-drug interactions. | The choice of polymer is crucial. For a hydrophobic drug like this compound, a hydrophobic polymer like PLA is a good starting point. Experiment with different types of polymers or co-polymers to improve compatibility. |
| Suboptimal organic to aqueous phase ratio. | Vary the volume ratio of the organic phase to the aqueous phase. A higher volume of the aqueous phase can sometimes lead to greater drug loss. |
Issue 2: High Polydispersity Index (PDI) of Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Inconsistent mixing during nanoparticle formation. | Ensure uniform and vigorous stirring during the entire process. The rate of addition of the organic phase to the aqueous phase should be consistent. |
| Inadequate stabilizer concentration. | The stabilizer (e.g., PVA, Poloxamer) is critical for preventing nanoparticle aggregation. Optimize the concentration of the stabilizer in the aqueous phase. |
| Suboptimal solvent composition. | The choice and ratio of solvents in the organic phase can influence the rate of nanoparticle formation and their final size distribution. |
| Temperature fluctuations. | Maintain a constant and controlled temperature throughout the experiment. |
Issue 3: Undesirable Particle Size or Zeta Potential
| Potential Cause | Troubleshooting Steps |
| Incorrect stirring speed. | Higher stirring speeds during emulsification generally lead to smaller nanoparticle sizes. |
| Inappropriate polymer concentration. | Increasing the polymer concentration in the organic phase can lead to larger nanoparticles. |
| Wrong type or concentration of stabilizer. | The type and concentration of the stabilizer can significantly affect both particle size and zeta potential. |
| pH of the aqueous phase. | The pH of the aqueous phase can influence the surface charge of the nanoparticles, thus affecting the zeta potential. |
Data Presentation
Table 1: Physicochemical Characteristics of Sesquiterpene Lactone-Loaded PLA Nanoparticles (Example Data)
| Sesquiterpene Lactone | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| α-santonin | 202.3 ± 8.5 | 0.04 ± 0.01 | -29.8 ± 4.1 | 94.6 ± 2.1 | 42.6 ± 3.5 | [4][10] |
| Arglabin | 220.3 ± 7.2 | 0.03 ± 0.01 | -31.2 ± 3.8 | 78.1 ± 5.4 | 7.5 ± 1.2 | [4][10] |
| Schkuhrin II | 219.5 ± 9.1 | 0.05 ± 0.02 | -30.5 ± 4.5 | 76.8 ± 6.8 | 2.5 ± 0.5 | [4][10] |
| Vernolepin | 216.9 ± 6.8 | 0.02 ± 0.00 | -32.1 ± 5.1 | 60.7 ± 7.2 | 0.5 ± 0.1 | [4][10] |
| Eucannabinolide | 226.4 ± 10.2 | 0.02 ± 0.00 | -33.5 ± 5.3 | 78.9 ± 6.3 | 2.5 ± 0.7 | [4][10] |
Note: This table presents example data from studies on other sesquiterpene lactones to provide a baseline for expected values when working with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLA Nanoparticles by Emulsification-Diffusion Method
Materials:
-
This compound
-
Polylactic acid (PLA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLA (e.g., 100 mg) and this compound (e.g., 10 mg) in the organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Dilute the emulsion with a large volume of deionized water (e.g., 100 mL) under moderate stirring. This will cause the organic solvent to diffuse into the aqueous phase, leading to the precipitation of PLA nanoparticles encapsulating this compound.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any excess stabilizer and non-encapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder for long-term storage.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound-loaded PLA nanoparticles.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Apoptosis induction by this compound via the mitochondrial pathway.
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Leptocarpin Acetate and Leptocarpin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two natural compounds, Leptocarpin and its acetylated form, Leptocarpin acetate (B1210297). The information presented herein is based on available experimental data to assist researchers in the fields of oncology and pharmacology.
Executive Summary
Leptocarpin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis through the inhibition of the NF-κB signaling pathway. While direct, quantitative comparative data for the cytotoxic activity of Leptocarpin acetate is limited in publicly available literature, existing studies indicate that both compounds are active inhibitors of protein synthesis. This guide synthesizes the current knowledge on both molecules to facilitate further research and development.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| SK-Hep-1 | Liver Adenocarcinoma | 5 |
| Various Cancer Cell Lines | Breast, Prostate, Colon | SI between 2.9 and 4.9 |
Note: The Selectivity Index (SI) is the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Cytotoxicity Assessment via MTT Assay
The cytotoxic activity of Leptocarpin and this compound is commonly determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of Leptocarpin or this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in comparing these two compounds and their mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for comparing the cytotoxic activity of Leptocarpin and this compound.
Caption: Leptocarpin's inhibition of the NF-κB signaling pathway, leading to apoptosis.
Mechanism of Action: A Comparative Overview
The primary mechanism of cytotoxicity for Leptocarpin involves the induction of programmed cell death, or apoptosis[2]. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2]. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer development by promoting cell survival and proliferation. By inhibiting the IκB kinase (IKK), Leptocarpin prevents the activation of NF-κB, thereby sensitizing cancer cells to apoptotic signals.
While the specific mechanism of this compound has not been as extensively studied, the available evidence suggests a similar mode of action related to the inhibition of essential cellular processes. A key study demonstrated that both Leptocarpin and this compound are potent inhibitors of protein synthesis in HeLa cells[1]. The inhibition of protein synthesis is a critical event that can trigger apoptosis, suggesting a potential overlap in the downstream effects of both compounds.
Conclusion
Leptocarpin exhibits significant cytotoxic activity against a variety of cancer cell lines, with a well-documented mechanism involving the inhibition of the pro-survival NF-κB pathway. Although direct comparative cytotoxic data for this compound is scarce, its known inhibitory effect on protein synthesis suggests it is also a biologically active molecule with potential cytotoxic properties. Further research is warranted to fully elucidate the cytotoxic profile and mechanism of action of this compound and to perform a direct, quantitative comparison with Leptocarpin. Such studies would be invaluable for the potential development of these natural compounds as novel anticancer agents.
References
A Comparative Analysis of Anticancer Efficacy: Leptocarpin Acetate vs. Parthenolide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, sesquiterpenoide lactones have emerged as a promising class of natural compounds. This guide provides a detailed comparison of the anticancer efficacy of two such compounds, leptocarpin acetate (B1210297) and parthenolide (B1678480), aimed at researchers, scientists, and drug development professionals. The following analysis is based on a comprehensive review of preclinical data, focusing on cytotoxic effects, apoptotic mechanisms, and modulation of key signaling pathways.
Disclaimer: Direct experimental data for leptocarpin acetate is limited in the available scientific literature. Therefore, this comparison utilizes data from its parent compound, leptocarpin, as a proxy, which may not fully represent the specific activity of the acetate derivative.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for leptocarpin and parthenolide across various human cancer cell lines.
Table 1: IC50 Values of Leptocarpin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU-145 | Prostate Cancer | 2.0 ± 0.8 |
| PC-3 | Prostate Cancer | 4.5 ± 0.9 |
| HT-29 | Colon Adenocarcinoma | 7.0 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 7.0 ± 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 7.0 ± 1.1 |
| CoN (Normal) | Colon Epithelium | > 25 |
| HDF (Normal) | Dermal Fibroblasts | > 25 |
Table 2: IC50 Values of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 |
| HT-29 | Colon Adenocarcinoma | 7.0 |
| SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 |
Mechanisms of Anticancer Action
Both leptocarpin and parthenolide exert their anticancer effects primarily through the induction of apoptosis and the inhibition of the pro-inflammatory NF-κB signaling pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Both compounds have been shown to trigger this process through various cellular events.
Leptocarpin: Leptocarpin-induced apoptosis is confirmed by several key observations[1]:
-
Chromatin Condensation and Nuclear Fragmentation: Treatment with leptocarpin leads to the characteristic morphological changes of apoptosis in the cell nucleus.
-
Cytochrome c Release: Leptocarpin triggers the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.
-
Caspase-3 Activation: The executioner caspase-3, a key mediator of apoptosis, is activated in response to leptocarpin treatment.
Parthenolide: Parthenolide is a well-documented inducer of apoptosis, acting through multiple mechanisms[1][2][3][4][5]:
-
Caspase Activation: Parthenolide treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), resulting in the degradation of cellular components[2].
-
Regulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins such as Bax, shifting the cellular balance towards apoptosis[1][2][3].
-
Induction of Death Receptors: Parthenolide can increase the expression of death receptor 5 (DR5), enhancing the extrinsic apoptotic pathway.
The following diagram illustrates a generalized workflow for assessing apoptosis induction by these compounds.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Potential of Leptocarpin Acetate with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leptocarpin acetate (B1210297), a member of the sesquiterpene lactone class of natural compounds, holds potential for enhancing the efficacy of conventional chemotherapy drugs. While direct experimental evidence on the synergistic effects of Leptocarpin acetate is currently limited in publicly available research, this guide provides a comparative analysis based on the known biological activities of the closely related compound, Leptocarpin (LTC), and the broader class of sesquiterpene lactones. This information can serve as a foundational resource for researchers investigating novel combination cancer therapies.
Leptocarpin has demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1][2] The inhibition of NF-κB by Leptocarpin suggests a strong potential for synergy with chemotherapy drugs whose effectiveness is often compromised by NF-κB-mediated resistance mechanisms.
This guide explores the theoretical synergistic effects of this compound with common chemotherapeutic agents, details plausible experimental protocols for validation, and outlines the key signaling pathways involved.
Comparative Analysis of Potential Synergies
While specific quantitative data for this compound combinations are not yet available, the following table outlines the potential for synergistic interactions based on the known mechanisms of Leptocarpin and the general properties of sesquiterpene lactones.
| Chemotherapy Drug | Primary Mechanism of Action | Potential for Synergy with this compound | Putative Synergistic Mechanism |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition, leading to DNA damage and apoptosis. | High | Leptocarpin-mediated NF-κB inhibition could prevent the expression of anti-apoptotic proteins (e.g., Bcl-2, XIAP) often induced by Doxorubicin-related DNA damage, thereby lowering the threshold for apoptosis. |
| Cisplatin (B142131) | Forms DNA adducts, leading to DNA damage and apoptosis. | High | Similar to Doxorubicin, inhibition of NF-κB by Leptocarpin could counteract cisplatin-induced survival signals. Some sesquiterpene lactones have been shown to reverse cisplatin resistance. |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Moderate to High | Paclitaxel-induced mitotic stress can activate NF-κB. Leptocarpin could block this activation, enhancing the pro-apoptotic effects of prolonged mitotic arrest. |
| 5-Fluorouracil (B62378) (5-FU) | Inhibits thymidylate synthase, leading to disruption of DNA synthesis and repair. | Moderate | The cytotoxic effects of 5-FU are linked to DNA damage and the induction of apoptosis. NF-κB inhibition by Leptocarpin could potentiate these apoptotic signals. |
Experimental Protocols for Synergy Assessment
To validate the synergistic potential of this compound with chemotherapy, the following experimental workflow is proposed:
Cell Viability and Synergy Quantification
-
Objective: To determine the cytotoxic effects of this compound and a partner chemotherapy drug, alone and in combination, and to quantify the nature of the interaction.
-
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapy drug, and their combination at fixed ratios.
-
Assay: Cell viability is assessed after 48-72 hours using an MTS or MTT assay.
-
Data Analysis: The dose-response curves are used to calculate the IC50 (half-maximal inhibitory concentration) for each agent. The combination data is analyzed using the Chou-Talalay method to determine the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Induction
-
Objective: To confirm that the synergistic cytotoxicity is due to an increase in apoptosis.
-
Methodology:
-
Treatment: Cells are treated with IC50 concentrations of each drug and their synergistic combination.
-
Assay: Apoptosis is assessed by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Confirmation: Western blot analysis for cleavage of caspase-3 and PARP.
-
Mechanistic Studies: NF-κB Pathway
-
Objective: To investigate the role of NF-κB inhibition in the observed synergy.
-
Methodology:
-
Treatment: Cells are treated as in the apoptosis assay.
-
Assay:
-
NF-κB Activation: Western blot analysis for the phosphorylation of IκBα and the nuclear translocation of p65.
-
NF-κB Target Genes: Quantitative real-time PCR (qRT-PCR) to measure the expression of NF-κB target genes involved in cell survival (e.g., Bcl-2, XIAP).
-
-
Visualizing the Mechanisms
Signaling Pathway of Leptocarpin-Induced Apoptosis and Synergy
Caption: Proposed synergistic mechanism of this compound with chemotherapy.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining and characterizing synergistic drug interactions.
Conclusion
While further direct experimental validation is necessary, the existing evidence on Leptocarpin and other sesquiterpene lactones strongly suggests that this compound is a promising candidate for combination cancer therapy. Its ability to inhibit the pro-survival NF-κB pathway presents a clear rationale for its synergistic potential with a range of DNA-damaging and mitosis-inhibiting chemotherapy drugs. The experimental framework provided in this guide offers a robust starting point for researchers to quantitatively assess these potential synergies and elucidate the underlying molecular mechanisms. Such studies are crucial for the development of more effective and less toxic cancer treatment regimens.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of CP-25 and 5-fluorouracil on the hepatocellular carcinoma in vivo and in vitro through regulating activating mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the NF-κB Inhibitory Activity of Leptocarpin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leptocarpin acetate's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. The content presented herein is supported by experimental data from scientific literature to ensure an objective evaluation.
Introduction to NF-κB and Its Inhibition
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as cancer, chronic inflammatory conditions, and autoimmune disorders. This central role makes the NF-κB pathway a prime target for therapeutic intervention.
Leptocarpin, a sesquiterpene lactone, has demonstrated potent inhibitory effects on the NF-κB signaling pathway.[1] While specific data for Leptocarpin acetate (B1210297) is limited, studies on Leptocarpin indicate that its efficacy in reducing NF-κB activity to baseline levels is comparable to, or even greater than, that of parthenolide, another well-characterized sesquiterpene lactone with known NF-κB inhibitory properties.[1] This guide will compare the inhibitory profile of this compound (based on the available data for Leptocarpin) with other known NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
| Inhibitor | Target/Mechanism | IC50 Value | Cell Type/Assay Condition |
| Leptocarpin | NF-κB Pathway | Comparable to or lower than Parthenolide | Cancer cell lines[1] |
| Parthenolide | IKK, NF-κB p65 subunit | ~1.7 µM | NF-κB Luciferase Reporter Assay |
| Bay 11-7085 | IκBα phosphorylation | ~10 µM | TNF-α stimulated cells |
| TPCA-1 | IKKβ | 17.9 nM (cell-free), 170-320 nM (cellular) | Cell-free kinase assay, Cytokine production in cells |
| IMD-0354 | IKKβ | ~1.2 µM | TNF-α induced NF-κB transcription |
| Bortezomib | 26S Proteasome | Varies (indirect effect) | Multiple Myeloma and other cancer cells |
Signaling Pathways and Experimental Workflows
To validate the NF-κB inhibitory activity of a compound like this compound, a series of well-established experimental protocols are employed. These assays aim to quantify the compound's effect on different stages of the NF-κB signaling cascade.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for many anti-inflammatory and anti-cancer drugs. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
Canonical NF-κB signaling pathway.
Experimental Workflow for Validating NF-κB Inhibitors
A typical workflow to assess the efficacy of a potential NF-κB inhibitor involves a multi-step process, starting from cellular treatment to the quantification of pathway inhibition.
Workflow for validating NF-κB inhibitors.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
The percentage of inhibition is calculated relative to the TNF-α-stimulated control, and the IC50 value is determined by plotting the inhibition percentage against the log concentration of the inhibitor.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation
This technique is used to assess the effect of the inhibitor on the upstream events of the NF-κB signaling cascade.
-
Protocol:
-
Culture cells (e.g., HeLa or RAW 264.7 macrophages) to 80-90% confluency in 6-well plates.
-
Pre-treat the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A potent inhibitor will prevent the phosphorylation and subsequent degradation of IκBα.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method provides a visual confirmation of the inhibition of NF-κB's translocation from the cytoplasm to the nucleus.
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Pre-treat the cells with the inhibitor for 1-2 hours.
-
Stimulate with an NF-κB agonist (e.g., TNF-α) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. In inhibited cells, the p65 signal will remain predominantly in the cytoplasm, whereas in stimulated, untreated cells, it will be concentrated in the nucleus.
-
Conclusion
The available evidence suggests that Leptocarpin is a potent inhibitor of the NF-κB signaling pathway, with an efficacy that is comparable to or greater than that of the well-studied sesquiterpene lactone, Parthenolide.[1] While a specific IC50 value for this compound is yet to be determined, its potential as a significant NF-κB inhibitor is evident. For a definitive validation, it is recommended to perform the detailed experimental protocols outlined in this guide to obtain quantitative data on its inhibitory activity. This will allow for a more direct and robust comparison with other established NF-κB inhibitors and will be crucial for its further development as a potential therapeutic agent. Researchers are encouraged to utilize the provided methodologies to elucidate the precise mechanism and potency of this compound in the context of NF-κB inhibition.
References
Unveiling the Anti-Cancer Mechanisms of Leptocarpin: A Comparative Guide Across Cell Lines
A comprehensive analysis of the cytotoxic and signaling effects of the sesquiterpene lactone, Leptocarpin, across various human cancer cell lines. This guide provides a cross-validation of its mechanism of action, offering valuable insights for researchers and drug development professionals.
Introduction: Leptocarpin, a sesquiterpene lactone isolated from the Chilean plant Leptocarpha rivularis, has demonstrated significant anti-cancer properties. While specific data on its acetylated form, Leptocarpin acetate (B1210297), is limited, this guide provides a detailed comparative analysis of the parent compound, Leptocarpin (LTC), across multiple cancer cell lines. It is hypothesized that the mechanism of action of Leptocarpin acetate is similar to that of Leptocarpin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Comparative Efficacy of Leptocarpin Across Diverse Cancer Cell Lines
Leptocarpin exhibits potent cytotoxic effects against a range of human cancer cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies. The data presented below summarizes the cytotoxic activity of Leptocarpin, highlighting its efficacy in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 3.8 |
| PC-3 | Prostate Carcinoma | 4.5 |
| DU-145 | Prostate Carcinoma | 2.0 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 6.4 |
| SK-Hep-1 | Liver Adenocarcinoma | Not explicitly quantified in µM, but high cytotoxicity reported. |
| HeLa | Cervical Adenocarcinoma | Not explicitly quantified in µM, but high cytotoxicity reported. |
| HDF | Human Dermal Fibroblasts (Non-cancerous) | 18.7 |
Note: The higher IC50 value in non-cancerous Human Dermal Fibroblasts (HDF) suggests a degree of selectivity of Leptocarpin for cancer cells.
Core Mechanisms of Action: Apoptosis Induction and NF-κB Inhibition
The primary anti-cancer effects of Leptocarpin are attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the inhibition of the pro-survival NF-κB signaling pathway.
Induction of Apoptosis
Leptocarpin triggers apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is characterized by a series of cellular events:
-
Chromatin Condensation and Nuclear Fragmentation: Treatment with Leptocarpin leads to the condensation of chromatin and fragmentation of the nucleus, which are hallmark features of apoptosis.
-
Disruption of Mitochondrial Membrane Potential (MMP): Leptocarpin causes a loss of the mitochondrial membrane potential, a critical event that precedes the release of pro-apoptotic factors.
-
Cytochrome c Release: The disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of enzymes known as caspases, particularly caspase-3, which are the executioners of apoptosis.
Caption: Leptocarpin-induced intrinsic apoptosis pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. Leptocarpin effectively inhibits this pathway.[1][2]
-
Inhibition of IκBα Degradation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-cancerous stimuli typically lead to the degradation of IκBα, freeing NF-κB to move to the nucleus. Leptocarpin prevents this degradation.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, Leptocarpin prevents the p65 subunit of NF-κB from translocating to the nucleus.
-
Downregulation of NF-κB Target Genes: With NF-κB unable to reach its targets in the nucleus, the transcription of pro-survival and anti-apoptotic genes is suppressed, rendering the cancer cells more susceptible to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by Leptocarpin.
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the location of the NF-κB p65 subunit within the cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, with or without a stimulating agent like TNF-α.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm.
References
A Head-to-Head Comparison of the Cytotoxic Potency of Leptocarpin Acetate and Other Prominent Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel and effective anticancer agents from natural sources, sesquiterpene lactones have emerged as a promising class of compounds. Among them, Leptocarpin, isolated from Leptocarpha rivularis, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of the available IC50 values of Leptocarpin with those of well-established natural product-derived anticancer drugs: Paclitaxel, Doxorubicin, and Vincristine. The objective is to offer a quantitative and mechanistic framework for researchers to evaluate the potential of Leptocarpin and its derivatives, such as Leptocarpin acetate (B1210297), in the landscape of cancer chemotherapy.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for Leptocarpin and the comparator compounds against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific cytotoxicity assay used, drug exposure time, and cell line passage number.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Leptocarpin (LTC) | DU-145 | Prostate Cancer | 2.0 ± 0.8 | [1] |
| PC-3 | Prostate Cancer | 4.5 | [1] | |
| HT-29 | Colon Cancer | 3.0 - 8.8 (extract) | [2] | |
| MCF-7 | Breast Cancer | 3.0 - 8.8 (extract) | [2] | |
| MG63 | Osteosarcoma | 23.533 | ||
| Paclitaxel | MCF-7 | Breast Cancer | 0.005 - 0.064 | |
| A549 | Lung Cancer | 0.027 (120h) | ||
| HeLa | Cervical Cancer | 0.00539 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 8.3 | [3][4] |
| A549 | Lung Cancer | > 20 (24h) | [3] | |
| HeLa | Cervical Cancer | 2.9 (24h) | [3] | |
| Vincristine | MCF-7 | Breast Cancer | 0.005 | |
| A549 | Lung Cancer | 0.04 | ||
| HeLa | Cervical Cancer | Not widely reported |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these natural compounds are mediated through distinct molecular mechanisms, leading to the inhibition of cancer cell growth and induction of cell death.
Leptocarpin: An NF-κB Inhibitor
Leptocarpin, a sesquiterpene lactone, exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that plays a key role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. By inhibiting this pathway, Leptocarpin can sensitize cancer cells to apoptotic signals.
Paclitaxel and Vincristine: Targeting Microtubule Dynamics
Paclitaxel and Vincristine are classic examples of microtubule-targeting agents, yet they have opposing effects on microtubule dynamics. Microtubules are essential components of the cytoskeleton, crucial for cell division, shape, and intracellular transport.
-
Paclitaxel is a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[6] This leads to the formation of abnormally stable and non-functional microtubules, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.
-
Vincristine , on the other hand, is a microtubule destabilizer . It binds to tubulin dimers, inhibiting their polymerization into microtubules.[7][8] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, causing metaphase arrest and subsequent apoptosis.
Doxorubicin: A Topoisomerase II Inhibitor
Doxorubicin is an anthracycline antibiotic that primarily functions as a topoisomerase II inhibitor.[9][10][11] Topoisomerase II is an enzyme that alters DNA topology by creating transient double-strand breaks to allow for DNA replication and transcription. Doxorubicin intercalates into the DNA, forming a stable complex with topoisomerase II and DNA. This complex prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]
- 9. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 11. embopress.org [embopress.org]
Differential effects of Leptocarpin acetate on cancerous vs. non-cancerous cells
New research highlights the potential of Leptocarpin acetate (B1210297), a natural compound, as a selective anti-cancer agent. Studies demonstrate that this sesquiterpene lactone exhibits significantly higher cytotoxic and apoptotic effects on various cancer cell lines compared to non-cancerous cells, suggesting a promising therapeutic window.
Leptocarpin acetate, derived from the Chilean plant Leptocarpha rivularis, has emerged as a compound of interest in oncology research. A growing body of evidence indicates its ability to preferentially induce cell death in cancerous cells while leaving their non-cancerous counterparts relatively unharmed. This differential effect is attributed to its influence on key cellular pathways, including the induction of apoptosis and the inhibition of pro-survival signals.
Comparative Cytotoxicity: A Clear Margin of Selectivity
Quantitative analysis across multiple studies reveals a consistent pattern of selective cytotoxicity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is markedly lower for cancer cell lines than for normal cell lines. For instance, in one study, the IC50 value for Leptocarpin (LTC) in the DU-145 prostate cancer cell line was found to be in the range of 2.0 - 6.4 µM, whereas for normal human dermal fibroblasts (HDF), the IC50 was significantly higher at 18.7 µM[1]. This indicates that a much lower concentration of the compound is needed to inhibit the growth of cancer cells compared to normal cells.
Another study reinforces this selectivity. The IC50 values for Leptocarpin in PC-3 (prostate), HT-29 (colon), and MCF-7 (breast) cancer cell lines were 1.80, 1.43, and 1.28 µg/mL, respectively. In contrast, the IC50 for the non-cancerous human embryonic kidney cell line (HEK-293) was 6.28 µg/mL[2]. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that of cancer cells, further quantifies this differential effect, with values ranging from 3.48 to 4.90 for these cancer cell lines, indicating a favorable therapeutic profile[2].
| Cell Line | Type | IC50 (µM) | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| DU-145 | Prostate Cancer | 2.0 - 6.4 | - | - | [1] |
| PC-3 | Prostate Cancer | - | 1.80 ± 0.31 | 3.48 | [2] |
| HT-29 | Colon Cancer | - | 1.43 ± 0.25 | 4.39 | [2] |
| MCF-7 | Breast Cancer | - | 1.28 ± 0.21 | 4.90 | [2] |
| HDF | Normal Fibroblasts | 18.7 | - | - | [1] |
| HEK-293 | Normal Kidney Cells | - | 6.28 ± 0.53 | - | [2] |
| HeLa | Cervical Cancer | - | - | - | [3] |
| SK-Hep-1 | Liver Adenocarcinoma | 5 | - | - | [3] |
| AGS | Gastric Cancer | - | - | - | [4] |
| MKN-45 | Gastric Cancer | - | - | - | [4] |
| GES-1 | Normal Gastric Cells | - | - | - | [4] |
Mechanism of Action: Induction of Apoptosis and Pathway Inhibition
The primary mechanism underlying the selective cytotoxicity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of several key signaling pathways.
One of the critical targets of Leptocarpin is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[5]. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is often constitutively active in cancer cells, promoting their survival and proliferation. Leptocarpin has been shown to be an effective inhibitor of NF-κB, thereby removing this pro-survival signal and rendering cancer cells more susceptible to apoptosis[5].
The apoptotic process induced by Leptocarpin involves the intrinsic or mitochondrial pathway. Treatment with the compound leads to a decrease in the mitochondrial membrane potential (MMP) in cancer cells[6][7]. This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner proteins of apoptosis[5]. Specifically, an increase in the activity of caspase-3 has been observed in cancer cells following treatment with Leptocarpin[5]. These effects on the mitochondrial membrane and caspase activation are significantly more pronounced in cancer cells than in normal cells[2][7].
Furthermore, studies have shown that this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, and can also trigger cellular senescence, a state of irreversible growth arrest, in gastric cancer cells[4][8].
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Confirming the Pro-Apoptotic Activity of Leptocarpin Acetate Through Multiple Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activity of Leptocarpin acetate (B1210297) and its parent compound, Leptocarpin, against other alternatives, supported by experimental data from multiple assays. While specific quantitative apoptotic data for Leptocarpin acetate is limited in the current literature, this guide leverages the robust data available for Leptocarpin to infer and compare its apoptosis-inducing potential.
Executive Summary
Leptocarpin, a sesquiterpene lactone, has demonstrated significant pro-apoptotic effects in various cancer cell lines.[1] The mechanism of action involves the induction of apoptosis through multiple cellular pathways, including the intrinsic mitochondrial pathway and inhibition of the pro-survival NF-κB signaling pathway.[1] This guide summarizes the key experimental evidence confirming this activity and compares its performance with Parthenolide, another well-characterized sesquiterpene lactone with a similar mechanism of action.
Data Presentation: Comparative Analysis of Pro-Apoptotic Activity
The following tables summarize the quantitative data from various assays used to evaluate the pro-apoptotic effects of Leptocarpin and the comparator, Parthenolide.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Leptocarpin | DU-145 (Prostate Cancer) | MTT | 2.0 ± 0.8 | [1] |
| Leptocarpin | PC-3 (Prostate Cancer) | MTT | 4.5 ± 0.9 | [1] |
| Leptocarpin | HT-29 (Colon Cancer) | MTT | 7.0 ± 1.2 | [1] |
| Leptocarpin | MCF-7 (Breast Cancer) | MTT | 7.0 ± 1.5 | [1] |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | |
| Parthenolide | MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | |
| Parthenolide | GLC-82 (Lung Cancer) | MTT | 6.07 ± 0.45 | |
| Parthenolide | A549 (Lung Cancer) | MTT | 15.38 ± 1.13 |
Table 2: Induction of Apoptosis (Annexin V/PI Staining)
| Compound | Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| Leptocarpin | PC-3 | 7 | Not explicitly quantified, but confirmed | [1] |
| Leptocarpin | HT-29 | 7 | Not explicitly quantified, but confirmed | [1] |
| Parthenolide | BCPAP (Thyroid Cancer) | 8 | Increased apoptosis observed | |
| Parthenolide | BCPAP (Thyroid Cancer) | 10 | Increased apoptosis observed | |
| Parthenolide | BCPAP (Thyroid Cancer) | 12 | Significantly increased apoptosis | |
| Parthenolide | GLC-82 (Lung Cancer) | 5 | 19.82 ± 0.62 | |
| Parthenolide | GLC-82 (Lung Cancer) | 10 | 27.17 ± 1.20 | |
| Parthenolide | GLC-82 (Lung Cancer) | 20 | 37.30 ± 2.41 |
Table 3: Caspase-3 Activation
| Compound | Cell Line | Treatment Concentration (µM) | Fold Increase in Caspase-3 Activity | Reference |
| Leptocarpin | PC-3 | 7 | Increased activity confirmed | [1] |
| Leptocarpin | HT-29 | 7 | Increased activity confirmed | [1] |
| Parthenolide | SiHa | IC50 (8.42) | Upregulation of caspase-3 gene expression | |
| Parthenolide | MCF-7 | IC50 (9.54) | Upregulation of caspase-3 gene expression |
Table 4: Inhibition of NF-κB Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Leptocarpin | Not Specified | Similar or lower than Parthenolide | [1] |
| Parthenolide | HEK293 | Not explicitly quantified, but confirmed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or the comparator compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a marker of apoptosis when it is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quadrant analysis is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Caspase-3 Activity Assay
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release cellular contents, including caspases.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Measure the absorbance or fluorescence of the cleaved reporter using a microplate reader.
-
The fold increase in caspase-3 activity is determined by comparing the results from treated cells to untreated control cells.
-
4. Cytochrome c Release Assay (Western Blotting)
-
Principle: In response to apoptotic stimuli, cytochrome c is released from the mitochondria into the cytosol. This release can be detected by separating the cytosolic and mitochondrial fractions of the cell and then performing a Western blot to detect the presence of cytochrome c in the cytosolic fraction.
-
Protocol:
-
Induce apoptosis in cells by treatment with the test compound.
-
Harvest the cells and homogenize to disrupt the plasma membrane while keeping the mitochondria intact.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
The supernatant from this step is the cytosolic fraction.
-
Run the cytosolic and mitochondrial fractions on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody specific for cytochrome c.
-
Visualize the protein bands to determine the presence and relative amount of cytochrome c in each fraction.
-
5. NF-κB Reporter Assay
-
Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression and a corresponding decrease in light emission.
-
Protocol:
-
Transfect cells with the NF-κB luciferase reporter plasmid.
-
Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.
-
Mandatory Visualizations
Signaling Pathway of Leptocarpin-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Confirmation
Caption: Workflow for confirming pro-apoptotic activity using multiple assays.
Logical Relationship of Apoptotic Markers
Caption: Logical progression of key markers during apoptosis.
References
Unveiling the Molecular Targets of Leptocarpin Acetate: A Comparative Gene Expression Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leptocarpin acetate (B1210297) and other notable NF-κB inhibitors, offering insights into the validation of their molecular targets through gene expression analysis. While direct gene expression data for Leptocarpin acetate is not yet publicly available, this document leverages data from its parent compound, Leptocarpin, and compares it with established NF-κB inhibitors, Parthenolide and Bortezomib, to provide a framework for understanding its potential molecular mechanism.
Comparative Analysis of NF-κB Inhibitors
Leptocarpin, a sesquiterpene lactone, has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1] this compound, as a derivative, is presumed to share this mechanism of action. To contextualize its potential effects, we compare it with Parthenolide, another sesquiterpene lactone, and Bortezomib, a proteasome inhibitor, both of which are well-characterized for their impact on NF-κB and its downstream gene targets.
| Compound | Primary Molecular Target | Mechanism of Action | Effect on NF-κB Signaling | Key Downstream Gene Targets Affected | Therapeutic Potential |
| This compound (inferred from Leptocarpin) | NF-κB Pathway[1] | Likely inhibits IκB kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. | Inhibition of NF-κB activation, leading to decreased transcription of pro-inflammatory and pro-survival genes.[1] | Genes involved in inflammation (e.g., TNF-α, IL-6), cell survival (e.g., Bcl-2), and proliferation. | Anti-cancer, Anti-inflammatory[1] |
| Parthenolide | NF-κB Pathway[2][3][4] | Inhibits IKK, preventing IκBα degradation and also directly alkylates the p65 subunit of NF-κB.[3][4] | Potent inhibition of NF-κB activation and downstream gene expression.[2][5][6] | Downregulation of genes involved in inflammation, angiogenesis, and cell cycle progression (e.g., COX-2, VEGF, Cyclin D1).[2][5] | Anti-cancer, Anti-inflammatory[6] |
| Bortezomib | 26S Proteasome[1][7][8] | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, preventing the degradation of IκBα.[1][8] | Stabilizes IκBα, leading to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity.[1][9] | Altered expression of genes regulating cell cycle, apoptosis, and cell adhesion (e.g., p21, NOXA, ICAM-1).[7] | Anti-cancer (Multiple Myeloma)[7] |
Experimental Protocols for Gene Expression Analysis
To validate the molecular targets of a compound like this compound, gene expression profiling is a powerful tool.[10][11][12] The following are detailed methodologies for two common approaches: RNA-Sequencing (RNA-Seq) and Microarray analysis.
RNA-Sequencing (RNA-Seq) Protocol for Drug Target Validation
RNA-Seq provides a comprehensive and quantitative view of the transcriptome, enabling the identification of differentially expressed genes in response to drug treatment.[10][13][14]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known NF-κB activity) in appropriate media.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α to stimulate NF-κB).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand and perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals.[14]
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using an aligner such as STAR.
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Identify differentially expressed genes between treated and control samples using packages like DESeq2 or edgeR.
-
Perform pathway analysis and gene ontology enrichment analysis to identify the biological processes affected by the drug.
-
Microarray Analysis of NF-κB Target Genes
Microarrays allow for the simultaneous measurement of the expression levels of thousands of known genes.[15][16]
-
Cell Culture and Treatment:
-
Follow the same procedure as for RNA-Seq.
-
-
RNA Extraction and Labeling:
-
Extract total RNA as described for RNA-Seq.
-
Synthesize complementary DNA (cDNA) from the RNA template.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes, including known NF-κB targets.
-
Wash the microarray to remove non-specifically bound cDNA.
-
-
Scanning and Data Acquisition:
-
Scan the microarray using a laser scanner to detect the fluorescence intensity of each spot.
-
Quantify the signal intensities using appropriate software.
-
-
Data Analysis:
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 11. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 12. High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alitheagenomics.com [alitheagenomics.com]
- 14. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 15. researchgate.net [researchgate.net]
- 16. Microarray analysis of tumor necrosis factor α induced gene expression in U373 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Leptocarpin acetate (B1210297) and related sesquiterpene lactones. The information is presented to facilitate objective comparison and is supported by available experimental data.
Leptocarpin acetate, a naturally occurring sesquiterpene lactone, has garnered interest for its potential therapeutic applications. Understanding its toxicity profile in comparison to other structurally similar compounds is crucial for further development. This guide focuses on the cytotoxic properties of Leptocarpin and its acetate form, alongside the related sesquiterpene lactones Parthenolide, Costunolide, and Cynaropicrin.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Leptocarpin and related compounds against various human cancer cell lines. It is important to note that direct comparisons are challenging due to the use of different cell lines in various studies. No specific IC50 values for this compound were found in the reviewed literature; however, studies indicate that both Leptocarpin and this compound inhibit protein biosynthesis in HeLa cells, suggesting a potentially similar mechanism of action[1].
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Leptocarpin (LTC) | DU-145 | Prostate Cancer | 2.0 ± 0.8 |
| PC-3 | Prostate Cancer | 4.5 ± 0.9 | |
| HT-29 | Colon Carcinoma | 7.0 ± 1.2 | |
| MCF-7 | Breast Adenocarcinoma | 7.0 ± 1.5 | |
| MDA-MB-231 | Breast Adenocarcinoma | 10.0 ± 2.0 | |
| CoN | Normal Colon Epithelial | > 50 | |
| MG63 | Osteosarcoma | 23.53 | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| HUVEC | Normal Endothelial | 2.8 | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| Costunolide | A431 | Skin Squamous Cell Carcinoma | 0.8 |
| HCT116 | Colon Cancer | Not specified | |
| MDA-MB-231-Luc | Breast Cancer | Not specified | |
| H1299 | Non-small Cell Lung Cancer | 23.93 ± 1.67 | |
| Cynaropicrin | U-87 MG | Glioblastoma | 24.4 ± 10.2 (24h) |
| CAL-62 | Anaplastic Thyroid Cancer | ~5 (48h) | |
| 8505C | Anaplastic Thyroid Cancer | ~5 (48h) | |
| SW1736 | Anaplastic Thyroid Cancer | ~5 (48h) |
Experimental Protocols
The determination of cytotoxicity and IC50 values for sesquiterpene lactones is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
After the incubation period, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanisms of Action
Leptocarpin and related sesquiterpene lactones primarily exert their cytotoxic effects through the induction of apoptosis and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active, promoting their growth and survival. Sesquiterpene lactones can inhibit the NF-κB pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Leptocarpin has been shown to induce apoptosis through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.
Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactones.
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates a typical workflow for the comparative toxicity profiling of compounds like this compound.
Caption: Workflow for comparative cytotoxicity profiling.
References
Evaluating the Therapeutic Index of Leptocarpin Acetate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptocarpin acetate (B1210297), a sesquiterpene lactone derived from the plant Leptocarpha rivularis, has demonstrated notable in vitro cytotoxic and pro-apoptotic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This guide provides a comparative evaluation of the preclinical data available for Leptocarpin acetate and its parent compound, Leptocarpin, alongside the well-characterized sesquiterpene lactone, Parthenolide (B1678480), and the standard chemotherapeutic agent, Doxorubicin. A significant gap in the literature exists regarding the in vivo therapeutic index of this compound, highlighting a critical area for future preclinical research.
Introduction
Sesquiterpene lactones (SLs) are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] Leptocarpin and its derivative, this compound, are SLs that have shown promise in preliminary in vitro studies. The therapeutic index, a quantitative measure of a drug's safety margin, is a critical parameter evaluated during preclinical development. It is the ratio between the toxic dose and the therapeutic dose of a drug. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. This guide synthesizes the available preclinical information to assess our current understanding of the therapeutic potential of this compound.
Comparative Efficacy and Cytotoxicity
While in vivo efficacy and toxicity data for this compound are not currently available in the public domain, in vitro studies on Leptocarpin and extracts of Leptocarpha rivularis provide preliminary insights into its potential.
Table 1: In Vitro Cytotoxicity of Leptocarpin and Comparative Compounds
| Compound | Cancer Cell Line(s) | IC50 (µM) | Key Findings | Reference(s) |
| Leptocarpin | HT-29, PC-3, MCF-7 | Not specified | Induces apoptosis; shows selectivity for cancer cells over non-tumor HEK-293 cells. | [2] |
| Leptocarpin | Gastric cancer cells (AGS, MKN-45) | ~5-15 (µg/mL) | Induces apoptosis and senescence. | [3][4] |
| Parthenolide | Primary Effusion Lymphoma (PEL) cells | Not specified | Inhibits cell growth, induces apoptosis. | [5] |
| Doxorubicin | Various | Varies widely | Standard chemotherapeutic agent, potent cytotoxic activity. | [6][7] |
Note: Direct IC50 values for this compound were not found. The data for Leptocarpin is presented as a proxy.
Mechanism of Action: NF-κB Inhibition
Leptocarpin has been identified as an effective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target.
The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity. This mechanism is shared by other bioactive sesquiterpene lactones, such as Parthenolide.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Preclinical Therapeutic Index: A Critical Data Gap
A thorough evaluation of a drug's therapeutic index requires in vivo studies to determine both efficacy and toxicity.
Table 2: Parameters for Determining Therapeutic Index
| Parameter | Description | Status for this compound |
| ED50 (Median Effective Dose) | The dose that produces a therapeutic effect in 50% of the population. | Data not available |
| LD50 (Median Lethal Dose) | The dose that is lethal to 50% of the population. | Data not available |
| NOAEL (No-Observed-Adverse-Effect Level) | The highest dose at which no adverse effects are observed. | Data not available |
| Therapeutic Index (TI) | LD50 / ED50 | Cannot be calculated |
The absence of published LD50 and NOAEL values for this compound prevents the calculation of its therapeutic index and a comprehensive assessment of its safety profile.
Comparative Analysis with Alternatives
Parthenolide: A Well-Studied Sesquiterpene Lactone
Parthenolide, another NF-κB inhibiting sesquiterpene lactone, has been more extensively studied in preclinical models. A soluble prodrug of Parthenolide, dimethylaminoparthenolide (B10826480) (DMAPT), has shown promise in in vivo studies.
-
In vivo Efficacy: DMAPT delayed ascites development and prolonged the survival of mice in a Primary Effusion Lymphoma xenograft model.[5]
-
Clinical Development: The progression of Parthenolide derivatives to clinical trials suggests a potentially favorable therapeutic window for this class of compounds.
Doxorubicin: A Standard Chemotherapeutic
Doxorubicin is a widely used and potent anticancer agent. However, its clinical use is limited by significant cardiotoxicity.[7]
-
Therapeutic Index: Generally considered to have a narrow therapeutic index.
-
Mechanism: Intercalates into DNA, inhibiting topoisomerase II and generating free radicals.
-
Comparison: While a direct comparison is not possible, natural products like this compound are often investigated with the hope of finding a wider therapeutic window and reduced side effects compared to traditional chemotherapy.
Experimental Protocols
Detailed in vivo experimental protocols for determining the therapeutic index of this compound would typically involve the following:
Efficacy Studies in Xenograft Models
-
Cell Line Selection: Choose a relevant cancer cell line that has shown sensitivity to this compound in vitro.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject cancer cells to establish tumors.
-
Treatment: Once tumors reach a specified size, administer this compound at various doses via an appropriate route (e.g., intraperitoneal, oral). A vehicle control group and a positive control group (e.g., Doxorubicin) should be included.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for in vivo efficacy testing.
Acute Toxicity Studies (LD50 Determination)
-
Animal Model: Use a standard rodent model (e.g., rats or mice).
-
Dose Administration: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Monitor animals for signs of toxicity and mortality over a specified period (e.g., 14 days).
-
Calculation: Use statistical methods to calculate the LD50 value.
Repeated Dose Toxicity Studies (NOAEL Determination)
-
Animal Model: Use a relevant animal species.
-
Dose Administration: Administer daily doses of this compound for an extended period (e.g., 28 or 90 days).
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption analysis.
-
Analysis: At the end of the study, perform hematology, clinical chemistry, and histopathological examinations of major organs.
-
Determination: The NOAEL is the highest dose at which no treatment-related adverse effects are observed.
Conclusion and Future Directions
This compound demonstrates promising in vitro anticancer activity, likely mediated through the inhibition of the NF-κB pathway. However, the lack of in vivo preclinical data represents a significant knowledge gap. To properly evaluate its therapeutic potential and establish a therapeutic index, comprehensive preclinical studies are imperative. These should include:
-
In vivo efficacy studies in relevant cancer models to determine the effective dose range.
-
Acute and repeated-dose toxicity studies to establish the LD50 and NOAEL, respectively.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Direct comparative studies with other sesquiterpene lactones and standard-of-care chemotherapeutics.
The generation of this data will be crucial for determining whether this compound warrants further development as a potential anticancer agent.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activities of parthenolide in primary effusion lymphoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin and cyclophosphamide mode of chemotherapy-related cardiomyopathy: Review of preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Leptocarpin Acetate
I. Chemical and Safety Data Overview
Leptocarpin acetate (B1210297) is a natural product isolated from plants of the Leptocarpha genus. As a sesquiterpene lactone, it shares characteristics with a class of compounds known for their potential biological activities, including cytotoxicity.[1][2] Due to its biological activity and potential hazards, it must be treated as hazardous waste.
Table 1: Chemical and Hazard Profile of Leptocarpin and Related Compounds
| Property | Value/Classification | Source |
| Molecular Formula | C₂₂H₂₈O₇ (for Leptocarpin Acetate) | Inferred from Leptocarpin (C₂₀H₂₆O₆)[3] |
| Physical State | Solid | [3] |
| Biological Activity | Cytotoxic, Apoptotic, Anti-inflammatory | [1][2][4] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | (Based on general chemical SDS) |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | (Based on general chemical SDS) |
Note: Specific quantitative hazard data for this compound is not available. The hazard information is based on typical safety data sheets for laboratory chemicals with similar anticipated biological activities.
II. Experimental Protocol for Disposal
The following protocol outlines the recommended procedure for the collection and disposal of this compound waste. This procedure is designed to minimize exposure and ensure compliance with general hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container (clearly labeled, compatible material, e.g., glass or polyethylene).
-
Waste label.
-
Fume hood.
Procedure:
-
Segregation of Waste:
-
Isolate all waste contaminated with this compound. This includes unused neat compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
All handling of this compound waste should be conducted within a certified chemical fume hood.
-
For solid waste (e.g., contaminated gloves, paper towels, vials), place it in a designated, leak-proof hazardous waste container.
-
For solutions containing this compound, use a separate, sealed, and clearly labeled waste container. Do not pour down the drain.[5][6][7]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover. Disposal must be carried out by a licensed hazardous waste disposal contractor.[9]
-
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is unavailable, treat it with the precautions required for a novel compound with potential biological activity.
References
- 1. Conformational analysis and biological activity of leptocarpin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptocarpin | C20H26O6 | CID 5838160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. CCOHS: Hazardous Waste Management [ccohs.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. buyat.ppg.com [buyat.ppg.com]
Personal protective equipment for handling Leptocarpin acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Leptocarpin acetate (B1210297). Given its cytotoxic properties, as evidenced by its effects on cancer cell lines, it is imperative to handle this compound with stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established guidelines for managing cytotoxic and potent chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling Leptocarpin acetate.
| Activity | Required Personal Protective Equipment |
| Transporting & Storage | - Single pair of chemotherapy-tested gloves |
| Weighing & Preparation | - Double pair of chemotherapy-tested gloves- Disposable gown (solid front, long sleeves, tight cuffs)- Eye protection (safety glasses or goggles)- Face shield (if there is a splash risk)- Respiratory protection (e.g., N95 respirator) |
| Administration/Use | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves (heavy-duty)- Disposable gown- Eye protection (goggles)- Face shield- Respiratory protection (e.g., N95 respirator)- Shoe covers |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Step-by-Step Guidance:
-
Receiving and Transport : Upon receipt, inspect the container for any damage or leaks. When transporting this compound, use a leak-proof secondary container.[1]
-
Storage : Store the compound in a dedicated, clearly labeled, and well-ventilated area away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.[2]
-
Risk Assessment : Before any handling, conduct a thorough risk assessment.[3][4][5] Review all available safety data, including its cytotoxic nature, to understand the potential hazards.
-
Preparation : All manipulations, including weighing and preparing solutions, should be conducted in a designated containment device, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize aerosol generation and exposure.[6] The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Experimentation : Conduct all experimental work within the designated containment area. Use Luer-lock fittings for any liquid transfers to prevent leakage.[7]
-
Decontamination : After each use, thoroughly decontaminate all surfaces and equipment. A two-step process of cleaning and then inactivating the compound (if a known deactivating agent exists) is recommended.
-
Personal Decontamination : After handling, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and harm to others.
-
Segregation : All materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as cytotoxic waste.[8]
-
Containment :
-
Sharps : Needles, syringes, and other sharp objects should be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[9][10]
-
Solid Waste : Gowns, gloves, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[9][11] These containers are often color-coded (e.g., purple or yellow) depending on institutional and local regulations.
-
Liquid Waste : Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container labeled as "Cytotoxic Liquid Waste." Do not dispose of this waste down the drain.
-
-
Collection and Disposal : Cytotoxic waste must be handled and disposed of by a licensed hazardous waste contractor.[8] Follow your institution's specific procedures for the collection and disposal of this waste stream. Treatment is typically through high-temperature incineration.[9][11]
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: Immediate Spill Response for this compound.
Step-by-Step Spill Response:
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above, including respiratory protection.[12]
-
Contain the Spill :
-
For liquid spills, cover with absorbent pads from the outside in to prevent spreading.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
-
Clean the Spill : Using a dedicated cytotoxic spill kit, clean the area starting from the outer edges and working inwards.
-
Decontaminate the Area : Once the spill is removed, decontaminate the area with an appropriate cleaning solution, followed by a rinse with water.
-
Dispose of Waste : All materials used for spill cleanup must be disposed of as cytotoxic waste.[1]
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety department and complete any required incident reports.[1]
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. pharmtech.com [pharmtech.com]
- 4. intersolia.com [intersolia.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. cleanaway.com.au [cleanaway.com.au]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
